ADCI
Beschreibung
Eigenschaften
CAS-Nummer |
124070-15-1 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-1-carboxamide |
InChI |
InChI=1S/C16H14N2O/c17-15(19)16-12-7-3-1-5-10(12)9-14(18-16)11-6-2-4-8-13(11)16/h1-8,14,18H,9H2,(H2,17,19) |
InChI-Schlüssel |
IFLVGRRVGPXYON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)C(=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-aminocarbonyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine ADCI SGB 017 SGB-017 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide on the Role of Antibody-Dependent Cellular Inhibition (ADCI) in Plasmodium falciparum Immunity
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Antibody-Dependent Cellular Inhibition (ADCI) as a critical mechanism in the human immune response to Plasmodium falciparum, the deadliest species of malaria parasite. We will explore the molecular and cellular underpinnings of this compound, present quantitative data linking it to clinical protection, detail the experimental protocols for its measurement, and discuss its significance in the development of next-generation malaria vaccines.
Core Concepts of this compound in P. falciparum Immunity
Antibody-Dependent Cellular Inhibition (this compound) is a key effector mechanism of acquired immunity against the asexual blood stages of P. falciparum. Unlike antibody functions that directly neutralize or block pathogen entry, this compound is a cooperative process involving both parasite-specific antibodies and innate immune cells, primarily monocytes.[1] Studies have shown that antibodies from clinically immune individuals, which are protective when passively transferred, often do not inhibit parasite growth on their own in vitro.[2] Their protective effect is manifested only in the presence of monocytes, highlighting the collaborative nature of this immune response.[1][2]
The mechanism is triggered when cytophilic antibodies, specifically IgG1 and IgG3 isotypes, recognize and bind to antigens exposed on the surface of merozoites released from rupturing schizonts.[3][4] These opsonized merozoites then engage Fc gamma receptors (FcγR) on the surface of monocytes, activating them to release soluble mediators that inhibit the development of other nearby intraerythrocytic parasites.[3][5] This indirect killing mechanism makes this compound a potent contributor to controlling parasite density. Importantly, high levels of this compound activity have been significantly associated with a reduced risk of febrile malaria in longitudinal cohort studies, positioning the this compound assay as a valuable correlate of protection to guide malaria vaccine development.[6][7]
The Molecular and Cellular Mechanism of this compound
The this compound pathway is a coordinated sequence of events involving specific antibodies, monocyte receptors, and soluble effector molecules. The process is initiated at the point of schizont rupture when merozoites are released into the bloodstream.
-
Opsonization: Cytophilic antibodies (IgG1 and IgG3) from an immune individual bind to merozoite surface antigens, such as Merozoite Surface Protein 3 (MSP3) and Glutamate-Rich Protein (GLURP).[8][9][10]
-
Monocyte Engagement: The Fc portion of the bound antibodies cross-links low-affinity Fc gamma receptors on the surface of monocytes. Evidence strongly indicates that FcγRII (CD32) is the primary receptor responsible for triggering the this compound effect, while FcγRI (CD64) is not involved.[5][11] The synergistic activation of FcγRIIA and FcγRIIIA may also play a role.[6]
-
Activation and Mediator Release: This cross-linking activates the monocyte, leading to the release of soluble cytotoxic factors. The primary mediator identified is Tumor Necrosis Factor (TNF), as antibodies that neutralize TNF can reverse the this compound effect in vitro.[5][11]
-
Parasite Inhibition: These soluble mediators diffuse and act upon surrounding red blood cells that have been newly invaded by other merozoites. They do not block invasion but rather arrest the parasite's development at the early ring or trophozoite stage, typically blocking nuclear division and preventing maturation into a schizont.[5][11]
The efficiency of this process is modulated by other cytokines. Interferon-gamma (IFN-γ) has been shown to up-regulate monocyte activity and enhance the this compound effect, whereas Interleukin-4 (IL-4) can down-regulate it.[5][11]
Quantitative Analysis of this compound Activity
The link between this compound and protection from clinical malaria has been quantified in field studies. The data underscore the biological relevance of this mechanism.
Table 1: Association of this compound with Clinical Protection in a Longitudinal Cohort Study of Ghanaian Children
| Parameter | Value | Significance / Note |
|---|---|---|
| This compound Activity Range (SGI) | -30.39% to 103.10% | SGI = Specific Growth Inhibition Index.[6] |
| Median this compound Activity (SGI) | 46.18% | [6] |
| Association with Protection | High this compound activity (top tertile) significantly reduced the risk of febrile malaria | Log-rank test P = 0.00085.[6] |
| Sensitivity of High this compound | 79.4% | Ability to correctly classify protected children.[6] |
| Specificity of High this compound | 57.1% | Ability to correctly classify susceptible children.[6] |
| Mean Parasitemia (96h) with Monocytes | 3.67% | Demonstrates the inhibitory effect of the antibody-monocyte cooperation.[6] |
| Mean Parasitemia (96h) without Monocytes | 5.89% | Control condition showing parasite growth with antibodies alone.[6] |
Table 2: Effect of Cytokine Modulation on this compound Activity in vitro
| Modulator | Effect on this compound | Quantitative Change |
|---|---|---|
| Interferon-gamma (IFN-γ) | Enhancement | Increased this compound effect by 15-30%.[5] |
| Interleukin-4 (IL-4) | Inhibition | Abolished the ability of monocytes to mediate this compound.[5] |
| Anti-TNF Antibodies | Reversal | Blocked the biological activity of TNF, reversing the this compound effect.[5] |
Experimental Protocols for this compound Assays
The this compound assay measures the functional capacity of antibodies to cooperate with monocytes to inhibit parasite growth.[12] Two primary protocols are used: a one-step assay that combines all components, and a two-step assay designed to specifically assess the role of soluble mediators.[13]
This is the standard method for assessing overall this compound activity.
1. Preparation of Components:
-
Immunoglobulins (IgG): Purify total IgG from test plasma/sera (e.g., from immune individuals) and control non-immune sera using methods like ion-exchange chromatography.[13]
-
Monocytes (MN): Isolate peripheral blood mononuclear cells (PBMCs) from healthy, non-malaria-exposed donors via density gradient centrifugation (e.g., Ficoll-Paque). Purify monocytes by adherence to plastic culture plates.[13]
-
P. falciparum Culture: Culture parasites in vitro. Synchronize the culture to the late trophozoite/early schizont stage using methods like sorbitol lysis or gelatin flotation. Adjust parasitemia to 0.5-1.0% at a 4% hematocrit for the assay.[13][14]
2. Assay Setup (96-well plate):
-
Test Wells: Add monocytes, test IgG (typically at a final concentration equivalent to 10% of the original serum concentration), and the synchronized parasite culture.[13]
-
Control Wells:
-
Control 1 (Baseline Inhibition): Monocytes + non-immune IgG + parasite culture.
-
Control 2 (Antibody-only effect): Test IgG + parasite culture (no monocytes).
-
-
Incubate the plate at 37°C in a low oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) for 96 hours.[13]
3. Assay Maintenance and Readout:
-
Add fresh culture medium at 48 and 72 hours.[13]
-
At 96 hours, harvest the red blood cells from each well.
-
Prepare thin blood smears, stain with Giemsa, and determine the final parasitemia by microscopic counting (e.g., parasites per 2,000-5,000 erythrocytes).[13]
4. Calculation:
-
Calculate the Specific Growth Inhibition Index (SGI) using the formula:
-
SGI (%) = 100 x [1 – (Final % Parasitemia in Test Well / Final % Parasitemia in Control 1 Well)]
-
References
- 1. Antibody-Dependent Cellular Inhibition Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. rupress.org [rupress.org]
- 3. The role of monocytes in malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of monocytes in malaria infection [ceji.termedia.pl]
- 5. vac4all.org [vac4all.org]
- 6. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms underlying the monocyte-mediated antibody-dependent killing of Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vac4all.org [vac4all.org]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Principles of the Antibody-Dependent Cellular Inhibition (ADCI) Assay for Malaria Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired immunity to Plasmodium falciparum, the most virulent human malaria parasite, is primarily mediated by antibodies. However, the precise mechanisms by which these antibodies confer protection are multifaceted and not entirely understood. The Antibody-Dependent Cellular Inhibition (ADCI) assay is a crucial in vitro tool that models a key protective mechanism against the blood stages of malaria. This assay quantifies the ability of antibodies, in cooperation with monocytes, to inhibit the growth of P. falciparum. It has been instrumental in identifying and prioritizing vaccine candidates and serves as a valuable correlate of clinical immunity.[1][2][3][4] This technical guide provides an in-depth overview of the core principles of the this compound assay, detailed experimental protocols, quantitative data interpretation, and visualizations of the underlying biological pathways.
Core Principles of the this compound Assay
The fundamental principle of the this compound assay is to measure the synergistic action of malaria-specific antibodies and effector cells, primarily monocytes, in controlling parasite replication.[5][6] The assay is based on the observation that while antibodies alone may have a limited direct inhibitory effect on the parasite, their efficacy is significantly amplified in the presence of monocytes.[7]
The key components of the this compound assay are:
-
Plasmodium falciparum parasites: Typically, synchronized cultures of asexual blood-stage parasites are used, often at the schizont stage.[1]
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are selected by their adherence to plastic.[1][7]
-
Antibodies: Immunoglobulin G (IgG) purified from the plasma or serum of individuals immune to malaria, or from vaccinated subjects, is the primary antibody source tested.[1] Control IgG from non-immune individuals is used as a negative control.[1]
The central mechanism of this compound involves the following steps:
-
Opsonization: Malaria-specific cytophilic antibodies (primarily IgG1 and IgG3) bind to antigens expressed on the surface of merozoites released from rupturing schizonts.[4][7]
-
Monocyte Activation: The Fc portions of these antibodies are recognized by Fc gamma receptors (FcγR) on the surface of monocytes, with FcγRIIA (CD32a) and FcγRIIIA (CD16a) playing a crucial role.[1][2][8] This cross-linking of FcγRs triggers the activation of monocytes.
-
Release of Soluble Mediators: Activated monocytes release a cocktail of soluble factors, with Tumor Necrosis Factor-alpha (TNF-α) being a key identified mediator.[1][9]
-
Parasite Growth Inhibition: These soluble mediators act on newly invaded ring-stage parasites within erythrocytes, arresting their development at the uninucleate stage and thereby inhibiting parasite multiplication.[9][10][11]
Experimental Protocols
The this compound assay can be performed in a one-step or a two-step format. The one-step assay involves the co-culture of all three components (parasites, monocytes, and antibodies) for the entire duration of the assay. The two-step assay first involves the activation of monocytes with antibodies and merozoites, after which the supernatant containing the soluble mediators is transferred to a fresh parasite culture.[10][11]
Detailed Methodology for the One-Step this compound Assay
1. Preparation of Components:
-
Human Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the whole blood of healthy, malaria-naïve donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the PBMCs in RPMI 1640 supplemented with 10% human serum.
-
Seed approximately 2 x 10^5 monocytes per well in a 96-well flat-bottom culture plate.[1]
-
Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Wash the wells gently with RPMI 1640 to remove non-adherent cells, leaving a monolayer of monocytes.
-
-
Plasmodium falciparum Culture:
-
Maintain a continuous culture of a laboratory-adapted P. falciparum strain (e.g., NF54) in human O+ erythrocytes in RPMI 1640 medium supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[7][12]
-
Grow the synchronized culture until the majority of parasites are at the mature schizont stage.
-
-
Immunoglobulin G (IgG) Purification:
2. This compound Assay Procedure:
-
To the wells containing the monocyte monolayer, add the test and control IgG preparations at a final concentration of 0.5 mg/mL to 1.0 mg/mL.[1]
-
Prepare a suspension of synchronized schizont-stage P. falciparum at 0.5% parasitemia and 2.5% hematocrit in parasite growth medium.[1]
-
Add 100 µL of the parasite suspension to each well.[1]
-
Adjust the final volume in each well to 200 µL with parasite growth medium.[1]
-
Incubate the plates for 96 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
Add an additional 50 µL of parasite growth medium to each well at 48 and 72 hours.[1]
-
At the end of the 96-hour incubation, harvest the red blood cells from each well.
-
Prepare thin blood smears, stain with Giemsa, and determine the final parasitemia by light microscopy. Alternatively, parasite growth can be quantified using flow cytometry or DNA-intercalating fluorescent dyes.[7]
3. Calculation of Parasite Growth Inhibition:
The specific growth inhibition index (SGI) is calculated using the following formula:[1]
SGI (%) = 100 × (1 – [(% parasitemia with monocytes and test IgG / % parasitemia with test IgG alone) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG alone)])
Quantitative Data Presentation
The following tables summarize quantitative data from representative this compound assay studies.
Table 1: Parasite Growth and Inhibition in this compound Assay
| Condition | Mean Final Parasitemia (%) | 95% Confidence Interval |
| Wells with Monocytes | 3.67 | 3.12 - 4.22 |
| Wells without Monocytes | 5.89 | 5.21 - 6.57 |
Data from a longitudinal cohort study in Ghanaian children.[1]
Table 2: Effect of TNF-α on P. falciparum Parasitemia
| TNF-α Concentration (ng/mL) | Reduction in Parasitemia (%) |
| 1 | 13.11 (± 5.98) |
| 2 | 12.72 (± 9.4) |
| 8 | No significant change |
Data showing the direct effect of TNF-α on parasite invasion.[13]
Table 3: this compound Activity in a Longitudinal Cohort Study
| Parameter | Value |
| Range of Specific Growth Inhibition Index (SGI) | -30.39% to 103.10% |
| Median SGI | 46.18% |
| Association of high this compound activity with malaria risk | Significantly reduced risk |
Data from a study correlating this compound activity with protection from febrile malaria.[1]
Visualization of Key Pathways
This compound Experimental Workflow
Caption: Workflow of the one-step Antibody-Dependent Cellular Inhibition (this compound) assay.
Signaling Pathway of Monocyte Activation in this compound
Caption: Signaling pathway of monocyte activation and parasite inhibition in the this compound assay.
Conclusion
The this compound assay is a powerful tool in malaria research, providing critical insights into the mechanisms of antibody-mediated immunity. Its ability to model the complex interplay between humoral and cellular immunity makes it an invaluable assay for the evaluation of vaccine candidates and for studies of naturally acquired immunity. Standardization of protocols and a deeper understanding of the molecular players involved will further enhance its utility in the quest to develop a highly effective malaria vaccine.
References
- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymorphism of the Fcγ receptor IIA and malaria morbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can growth inhibition assays (GIA) predict blood-stage malaria vaccine efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rough Guide to Monocytes in Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vac4all.org [vac4all.org]
- 8. Fcγ receptor-mediated phagocytosis of Plasmodium falciparum-infected erythrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms underlying the monocyte-mediated antibody-dependent killing of Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. vac4all.org [vac4all.org]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 13. Tumor necrosis factor reduces Plasmodium falciparum growth and activates calcium signaling in human malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the core components, experimental protocols, and data analysis methods for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) functional assays. ADCC is a critical mechanism of action for many therapeutic monoclonal antibodies, particularly in oncology, and its accurate in vitro measurement is paramount for preclinical and clinical development.
Introduction to ADCC
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a vital immune defense mechanism where an effector immune cell actively lyses a target cell that has been marked by specific antibodies.[1][2] This process bridges the adaptive and innate immune systems. The Fab portion of an antibody binds to a specific antigen on the surface of a target cell, such as a tumor cell or a virus-infected cell.[3] The Fc region of the antibody is then recognized by Fc receptors (FcγRs), primarily FcγRIIIa (CD16a), expressed on the surface of effector cells like Natural Killer (NK) cells.[3][4] This engagement triggers the activation of the effector cell, leading to the release of cytotoxic molecules, such as perforin (B1180081) and granzymes, which induce apoptosis in the target cell.[2][3]
Key Components of an ADCC Functional Assay
A successful and reproducible ADCC assay relies on the careful selection and characterization of its three fundamental components:
-
Target Cells: These are the cells that will be killed during the assay. They must express the specific surface antigen that the antibody of interest recognizes.[5] The density of this antigen on the cell surface is a critical factor, with higher expression levels generally leading to a more potent ADCC response.[3]
-
Effector Cells: These cells mediate the killing of target cells. The most common effector cells used in ADCC assays are Natural Killer (NK) cells, which can be sourced from peripheral blood mononuclear cells (PBMCs) or used as a purified population.[4] Alternatively, engineered cell lines are available that express FcγRIIIa and a reporter gene.[3][5]
-
Antibody: This is the therapeutic candidate or antibody being tested. Its ability to bind to the target antigen and engage the Fc receptors on effector cells is what drives the ADCC mechanism. The isotype and glycosylation pattern of the antibody, particularly the fucose content in the Fc region, can significantly impact ADCC activity.[5][6]
Experimental Workflows and Methodologies
Several methodologies exist to measure ADCC activity, each with its own advantages and limitations. The choice of assay often depends on the specific research question, available resources, and desired throughput.
Classical Cytotoxicity Assays (Chromium-51 Release)
This traditional method involves pre-loading target cells with a radioactive isotope, such as Chromium-51 (⁵¹Cr).[3] Upon cell lysis by effector cells, the ⁵¹Cr is released into the supernatant and can be quantified. While historically significant, the use of radioactive materials has led to a decline in the popularity of this method.[5]
Flow Cytometry-Based Assays
Flow cytometry offers a more detailed and non-radioactive approach to measuring ADCC. Target cells are typically labeled with a fluorescent dye to distinguish them from effector cells.[5] Cell death is then quantified by staining with viability dyes like 7-AAD or Annexin V, which identify cells that have lost membrane integrity or are undergoing apoptosis, respectively.[7]
Experimental Workflow: Flow Cytometry-Based ADCC Assay
Caption: Workflow for a flow cytometry-based ADCC assay.
Reporter Gene Assays
Reporter gene assays provide a high-throughput and reproducible alternative to traditional cytotoxicity assays. These assays utilize an engineered effector cell line, often Jurkat cells, that stably expresses the FcγRIIIa receptor and a reporter gene (e.g., luciferase) under the control of a specific signaling pathway, such as the NFAT (Nuclear Factor of Activated T-cells) pathway.[3][6] When the antibody bridges the target cell and the effector cell, the subsequent FcγRIIIa signaling cascade leads to the expression of the reporter gene, which can be measured as a luminescent signal.[3]
Signaling Pathway: ADCC Reporter Gene Assay
Caption: Signaling cascade in an ADCC reporter gene assay.
Data Presentation and Analysis
Quantitative data from ADCC assays are typically presented as dose-response curves, where the percentage of target cell lysis or reporter activity is plotted against the antibody concentration. From these curves, key parameters such as the EC50 (half-maximal effective concentration) and the maximum percentage of lysis can be determined.
| Parameter | Description | Typical Values | Assay Type |
| Effector to Target (E:T) Ratio | The ratio of effector cells to target cells in the assay. | 2:1 to 20:1 | Cytotoxicity and Flow Cytometry Assays |
| Antibody Concentration Range | The range of antibody concentrations tested to generate a dose-response curve. | 1 pg/mL to 1 µg/mL | All Assay Types |
| Incubation Time | The duration of co-culture of the assay components. | 4-6 hours (fresh NK cells)[7], up to 24 hours (cryopreserved NK cells) | Cytotoxicity and Flow Cytometry Assays |
| EC50 | The concentration of antibody that induces 50% of the maximum response. | Varies widely based on antibody, target, and effector cells. | All Assay Types |
| Maximum Lysis (%) | The highest percentage of target cell killing observed. | Varies; can approach 100% in some systems. | Cytotoxicity and Flow Cytometry Assays |
Detailed Experimental Protocols
Protocol: Flow Cytometry-Based ADCC Assay with Primary NK Cells
1. Preparation of Target Cells:
- Culture target cells to a healthy, sub-confluent state.
- Harvest and wash the cells with an appropriate buffer (e.g., PBS).
- Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.
- Label the target cells with a fluorescent dye according to the manufacturer's protocol to distinguish them from effector cells.
2. Preparation of Effector Cells (Primary NK Cells):
- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Enrich for NK cells using a negative selection kit.
- Resuspend the purified NK cells in the assay medium at the desired concentration to achieve the target E:T ratios.
3. Assay Setup:
- In a 96-well U-bottom plate, add the fluorescently labeled target cells.
- Add serial dilutions of the test antibody and control antibodies.
- Add the prepared NK effector cells to achieve the desired E:T ratio (e.g., 10:1).
- Include control wells:
- Target cells only (spontaneous death).
- Target cells + effector cells (no antibody).
- Target cells + antibody (no effector cells).
4. Incubation:
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[7]
5. Staining and Data Acquisition:
- Centrifuge the plate and discard the supernatant.
- Resuspend the cells in a staining buffer containing Annexin V and a viability dye like 7-AAD.[7]
- Incubate as per the staining reagent protocol.
- Acquire the samples on a flow cytometer, ensuring enough events are collected for the target cell population.
6. Data Analysis:
- Gate on the fluorescently labeled target cell population.
- Determine the percentage of apoptotic/dead cells (Annexin V positive and/or 7-AAD positive).
- Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
Protocol: ADCC Reporter Gene Assay
1. Preparation of Target Cells:
- Culture and harvest target cells as described for the flow cytometry assay.
- Resuspend in the assay medium at the appropriate density.
2. Assay Setup:
- In a 96-well white, flat-bottom plate, add the target cells.
- Add serial dilutions of the test and control antibodies.
- Thaw and add the engineered effector reporter cells (e.g., Jurkat-FcγRIIIa-NFAT-luciferase) to each well.
3. Incubation:
- Incubate the plate at 37°C in a 5% CO₂ incubator for the time specified by the assay manufacturer (typically 6-24 hours).
4. Data Acquisition:
- Allow the plate to equilibrate to room temperature.
- Add the luciferase substrate to each well.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Subtract the background luminescence (wells with no antibody).
- Plot the relative luminescence units (RLU) against the antibody concentration.
- Fit a four-parameter logistic curve to the data to determine the EC50.
Conclusion
The selection of an appropriate ADCC functional assay is a critical step in the development of therapeutic antibodies. While classical cytotoxicity assays have laid the groundwork, modern methods like flow cytometry and reporter gene assays offer higher throughput, improved reproducibility, and greater insight into the mechanism of action.[8] A thorough understanding of the key components and experimental variables is essential for generating reliable and meaningful data to guide drug development decisions.
References
- 1. Antibody Dependent Cellular Cytotox Assays- xCELLigence RTCA | アジレント [agilent.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 4. Primary ADCC Assay - Creative Biolabs [creative-biolabs.com]
- 5. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 6. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. promegaconnections.com [promegaconnections.com]
An In-Depth Technical Guide to Cytophilic Antibodies and Antibody-Dependent Cell-mediated Inhibition (ADCI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cell-mediated Inhibition (ADCI) is a crucial adaptive immune mechanism, particularly in the context of parasitic diseases like malaria. This process involves the cooperation between antibodies and innate immune cells to inhibit the growth and replication of pathogens. At the heart of this mechanism are cytophilic antibodies, a specific class of immunoglobulins that arm effector cells, priming them for a rapid response upon encountering a pathogen. This technical guide provides a comprehensive overview of cytophilic antibodies and the this compound mechanism, with a focus on the underlying cellular and molecular interactions, experimental methodologies, and quantitative data from key studies.
Cytophilic Antibodies: The Bridge Between Humoral and Cellular Immunity
Cytophilic antibodies are defined by their ability to bind to Fc receptors (FcRs) on the surface of various immune cells, such as monocytes, macrophages, neutrophils, and natural killer (NK) cells, even before encountering their specific antigen.[1] This pre-arming of effector cells is a key feature that distinguishes them from other antibodies that typically bind to FcRs only after forming an antigen-antibody complex. The primary cytophilic antibody isotypes involved in this compound are of the Immunoglobulin G (IgG) class, specifically IgG1 and IgG3.[2][3] These subclasses exhibit a high affinity for Fc gamma receptors (FcγRs), enabling a stable interaction with effector cells. This interaction is critical for initiating the downstream signaling cascade that leads to pathogen inhibition.
The Mechanism of Antibody-Dependent Cell-mediated Inhibition (this compound)
This compound is a complex process that results in the inhibition of pathogen growth without directly killing the infected host cell. In the context of malaria, caused by the parasite Plasmodium falciparum, this compound is a key mechanism for controlling parasite replication in the blood stage. The process can be broken down into several key steps:
-
Opsonization: Cytophilic antibodies (IgG1 and IgG3) recognize and bind to specific antigens on the surface of the pathogen. In the case of malaria, these are often merozoite surface proteins.
-
Effector Cell Engagement: The Fc portion of the antigen-bound antibody is then recognized by Fcγ receptors on the surface of effector cells, primarily monocytes. The key receptors involved are FcγRIIA (CD32) and FcγRIIIA (CD16).[4]
-
Effector Cell Activation: The cross-linking of FcγRs by the antibody-antigen complex triggers an intracellular signaling cascade within the monocyte.
-
Release of Soluble Mediators: Activated monocytes release a variety of soluble factors, including cytokines like Tumor Necrosis Factor (TNF) and other, yet to be fully characterized, inhibitory molecules.[4]
-
Parasite Growth Inhibition: These soluble mediators act on nearby parasites, inhibiting their development and replication.[4]
It is important to note that this compound is distinct from Antibody-Dependent Cellular Cytotoxicity (ADCC), which involves the direct killing of target cells by cytotoxic lymphocytes.
Key Cellular Players and Receptors
A variety of immune cells can participate in antibody-mediated effector functions, but in the context of this compound against parasites like P. falciparum, monocytes are considered the primary effector cells.[4][5]
| Cell Type | Key Fc Receptors | Role in this compound |
| Monocytes | FcγRI (CD64), FcγRIIA (CD32) , FcγRIIIA (CD16) | Primary effector cells in this compound against P. falciparum. Upon activation, they release soluble factors that inhibit parasite growth.[4][6] |
| Macrophages | FcγRI (CD64), FcγRIIA (CD32), FcγRIII (CD16) | Differentiated from monocytes, they are also capable of phagocytosis and releasing inflammatory mediators. |
| Neutrophils | FcγRIIA (CD32), FcγRIIIb (CD16b) | While capable of phagocytosis, their direct role in the soluble mediator-based inhibition of this compound is less defined. |
| Natural Killer (NK) Cells | FcγRIIIa (CD16a) | Primarily involved in ADCC, leading to target cell lysis. |
Signaling Pathways in this compound
The activation of monocytes via FcγR cross-linking initiates a complex intracellular signaling cascade. While the complete pathway is still under investigation, key components have been identified. The binding of antibody-opsonized merozoites to FcγRIIA on monocytes leads to the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within the receptor's cytoplasmic domain. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Downstream of Syk, several signaling pathways are activated, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately lead to the production and release of inflammatory cytokines and other inhibitory factors.[6][7]
Experimental Protocols: The this compound Assay
The Antibody-Dependent Cell-mediated Inhibition (this compound) assay is the primary in vitro method used to quantify the functional activity of cytophilic antibodies.[5] The assay measures the ability of antibodies, in the presence of effector cells (monocytes), to inhibit the growth of P. falciparum in culture.
One-Step this compound Assay Protocol
This is the standard method for assessing this compound activity.
1. Preparation of Components:
-
Effector Cells (Monocytes):
-
Isolate peripheral blood mononuclear cells (PBMCs) from the blood of healthy, malaria-naive donors using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for monocytes by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
Resuspend purified monocytes in complete RPMI 1640 medium.
-
-
Target Parasites (P. falciparum):
-
Culture P. falciparum in vitro in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using methods like sorbitol lysis.
-
Allow the parasites to mature to the schizont stage.
-
-
Antibodies:
-
Purify total IgG from test and control sera using protein G or protein A chromatography.
-
Prepare a pool of non-immune IgG from malaria-naive donors to serve as a negative control.
-
Prepare a pool of hyperimmune IgG from clinically immune adults living in malaria-endemic areas as a positive control.
-
2. Assay Setup:
-
Plate the purified monocytes in a 96-well flat-bottom culture plate.
-
Add the purified test IgG, positive control IgG, and negative control IgG to designated wells.
-
Add the synchronized schizont-stage P. falciparum culture to all wells.
-
Include control wells with parasites and antibodies but without monocytes, and wells with parasites and monocytes but with non-immune IgG.
-
Incubate the plate for 40-48 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
3. Assessment of Parasite Growth:
-
After the incubation period, harvest the red blood cells from each well.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the parasitemia (percentage of infected red blood cells) by light microscopy.
-
Alternatively, parasite growth can be quantified by measuring parasite lactate (B86563) dehydrogenase (pLDH) activity or by using fluorescent DNA dyes (e.g., SYBR Green I) and flow cytometry.
4. Calculation of Specific Growth Inhibition Index (SGI):
The SGI is calculated to normalize for any non-specific inhibition by antibodies or monocytes alone.
SGI (%) = 100 × [1 - (% parasitemia with monocytes and test IgG / % parasitemia with test IgG alone) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG alone)][1]
Two-Step this compound Assay Protocol
This modified protocol is used to investigate the role of soluble mediators in this compound.[4]
Step 1: Monocyte Activation and Supernatant Collection
-
Co-culture monocytes with P. falciparum schizonts in the presence of test or control IgG for 18-24 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant, which now contains the soluble mediators released by the activated monocytes.
Step 2: Inhibition of Parasite Growth by Supernatant
-
In a new 96-well plate, culture synchronized ring-stage P. falciparum.
-
Add the collected supernatants from Step 1 to these parasite cultures.
-
Incubate for 40-48 hours.
-
Assess parasite growth as described in the one-step assay.
References
- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental malaria induces variant-specific antibodies of the cytophilic subtypes immunoglobulin G1 (IgG1) and IgG3 that correlate with adhesion inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytophilic Immunoglobulin Responses to Plasmodium falciparum Glutamate-Rich Protein Are Correlated with Protection against Clinical Malaria in Dielmo, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vac4all.org [vac4all.org]
- 5. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monocyte Fcγ receptors FcγRI/γ and FcγRIIA differ in their interaction with Syk and with Src-related tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune complexes induce monocyte survival through defined intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Monocyte Activation in Antibody-Dependent Cellular Inhibition (ADCI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cellular Inhibition (ADCI) is a crucial immune mechanism whereby effector cells, such as monocytes, are triggered by antibody-opsonized target cells to inhibit their growth or replication. This process is of significant interest in the fields of infectious diseases, particularly malaria, and oncology. In this compound, the cross-linking of Fc gamma receptors (FcγR) on the surface of monocytes by antibodies bound to target antigens initiates a cascade of intracellular signaling events, leading to the release of soluble factors that mediate the inhibitory effect. This guide provides an in-depth technical overview of monocyte activation in this compound, including detailed experimental protocols, a summary of quantitative data, and visualizations of the key pathways and workflows.
Core Mechanism of Monocyte-Mediated this compound
Monocyte-mediated this compound is initiated by the recognition of the Fc portion of antibodies, typically IgG1 and IgG3 isotypes, by Fcγ receptors expressed on the monocyte surface.[1] This interaction, when the antibodies are bound to target antigens (e.g., on the surface of a pathogen or a cancer cell), leads to the cross-linking of these receptors. This cross-linking is the critical first step that triggers a downstream signaling cascade within the monocyte.
Key receptors involved in human monocyte this compound include FcγRI (CD64) and FcγRIIA (CD32a).[2][3][4] Upon cross-linking, these receptors activate intracellular signaling pathways that ultimately lead to monocyte activation. This activation results in the release of a variety of effector molecules, including cytokines like Tumor Necrosis Factor (TNF) and other soluble mediators, which are responsible for inhibiting the growth of the target cells.[5][6][7] The inhibition is often not due to direct phagocytosis of the target but rather the creation of a localized environment hostile to its survival and replication.[1][5]
Signaling Pathways in Monocyte this compound
The cross-linking of FcγRI and FcγRIIA on monocytes initiates a common signaling pathway characterized by the rapid phosphorylation of intracellular proteins.[2][8] A key early event is the activation of the spleen tyrosine kinase (Syk).[2][9][10][11] Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the FcγR signaling subunits and becomes phosphorylated.[10]
Activated Syk then propagates the signal downstream, leading to the activation of two major pathways:
-
The Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and differentiation. Its activation in monocytes can contribute to the sustained effector functions required for this compound.
-
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway plays a crucial role in regulating the expression and release of inflammatory cytokines.[12][13][14]
The activation of these pathways culminates in the transcription of genes encoding pro-inflammatory cytokines and other effector molecules, which are then secreted by the monocyte to mediate the inhibition of the target cell.
Quantitative Data on Monocyte-Mediated this compound
The efficacy of this compound is typically quantified as the Specific Growth Inhibition Index (SGI), which represents the percentage of parasite or cell growth inhibition. The following tables summarize quantitative data from selected studies on monocyte-mediated this compound.
Table 1: this compound Activity against Plasmodium falciparum
| Antibody/Serum Source | Target Antigen | Effector:Target Ratio | Specific Growth Inhibition (%) | Reference |
| Polyclonal IgG from immune Malian adults | Merozoite surface antigens | Not specified | 30-60% | [7] |
| Polyclonal IgG from immune Ghanaian children | Merozoite surface antigens | Not specified | Range: -30.39% to 103.10% (Median: 46.18%) | [15] |
| Recombinant human mAb RAM1 (IgG1) | Merozoite Surface Protein 3 (MSP-3) | Not specified | ~50% | [5] |
| Recombinant human mAb RAM1 (IgG3) | Merozoite Surface Protein 3 (MSP-3) | Not specified | ~80% | [5] |
| Polyclonal IgG from hyper-immune individuals | Merozoite surface antigens | 1:200 (Monocyte:RBC) | 63% (± 4%) | [16] |
Table 2: Factors Modulating Monocyte this compound Activity
| Modulating Factor | Effect on this compound | Magnitude of Change | Reference |
| IFN-γ treatment of monocytes | Increased this compound effect | 15-30% increase in SGI | [16] |
| IL-4 treatment of monocytes | Abrogation of this compound | Complete loss of this compound activity | [16] |
| Blocking of FcγRII | Reversal of this compound | Complete inhibition of this compound | [16] |
| Blocking of FcγRI | No effect on this compound | No significant change | [16] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable measurement of this compound. Below are comprehensive protocols for both one-step and two-step this compound assays, primarily adapted from studies on Plasmodium falciparum.
Monocyte Isolation and Preparation
-
Source: Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors via Ficoll-Hypaque density gradient centrifugation.[16]
-
Isolation: Monocytes can be isolated from PBMCs by adherence to plastic tissue culture plates or by using magnetic bead-based negative or positive selection kits (e.g., anti-CD14 beads).[1][17][18][19][20] Magnetic bead isolation is often preferred for higher purity and viability.[18][19]
-
Culture: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) or human serum. For this compound assays, it is crucial to use monocytes promptly after isolation, as differentiation into macrophages can lead to a loss of this compound-promoting effects.[1]
One-Step this compound Assay Protocol
This protocol involves the co-culture of all components for the entire duration of the assay.
-
Plate Preparation: Seed 2 x 105 purified monocytes per well in a 96-well flat-bottom tissue culture plate and allow them to adhere.
-
Antibody Preparation: Prepare test and control antibodies (e.g., purified IgG from immune and non-immune individuals) at the desired concentrations.
-
Target Cell Preparation: Prepare the target cells. For P. falciparum, use a synchronized culture at the mature schizont stage with a parasitemia of 0.5% and a final hematocrit of 2%.[5]
-
Co-culture: To each well containing adherent monocytes, add the antibody solution followed by the target cell suspension. Include control wells with:
-
Monocytes and target cells with non-immune IgG.
-
Target cells with immune IgG but without monocytes.
-
Target cells and monocytes without any IgG.
-
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).
-
Readout: Assess target cell growth inhibition. For P. falciparum, this is typically done by microscopic counting of Giemsa-stained thin blood smears to determine the final parasitemia. Alternatively, parasite growth can be measured using DNA/RNA intercalating dyes or by measuring the activity of parasite-specific enzymes like lactate (B86563) dehydrogenase (pLDH).
-
Calculation: Calculate the Specific Growth Inhibition Index (SGI) as follows: SGI (%) = 100 x [1 - (% parasitemia with monocytes and immune IgG / % parasitemia with immune IgG) / (% parasitemia with monocytes and non-immune IgG / % parasitemia with non-immune IgG)][7]
Two-Step this compound Assay Protocol
This protocol separates the monocyte activation step from the target cell inhibition step, allowing for the study of soluble mediators.
-
Step 1: Monocyte Activation
-
Step 2: Inhibition Assay
-
Prepare a fresh culture of target cells in a new 96-well plate.
-
Add the collected supernatants from Step 1 to the target cell culture.
-
Incubate for 48-72 hours under appropriate conditions.
-
Assess target cell growth inhibition and calculate the SGI as described in the one-step assay protocol.
-
Experimental Workflow and Logical Relationship Diagrams
References
- 1. vac4all.org [vac4all.org]
- 2. Cross-linking of Fc gamma receptor I (Fc gamma RI) and receptor II (Fc gamma RII) on monocytic cells activates a signal transduction pathway common to both Fc receptors that involves the stimulation of p72 Syk protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for FcγRIIa Recognition of Human IgG and Formation of Inflammatory Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monocyte Fcγ receptors FcγRI/γ and FcγRIIA differ in their interaction with Syk and with Src-related tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Recombinant Antibodies against Plasmodium falciparum Merozoite Surface Protein 3 Cloned from Peripheral Blood Leukocytes of Individuals with Immunity to Malaria Demonstrate Antiparasitic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rough Guide to Monocytes in Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine phosphorylation and association of Syk with Fc gamma RII in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. PI3K and ERK signaling pathways are involved in differentiation of monocytic cells induced by 27-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K pathway is involved in ERK signaling cascade activation by histamine H2R agonist in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vac4all.org [vac4all.org]
- 17. Antitumor Efficacy of Human Monocyte-Derived Dendritic Cells: Comparing Effects of two Monocyte Isolation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Evolution of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) is a critical immune defense mechanism and a key mechanism of action for many therapeutic monoclonal antibodies.[1][2] It involves the recognition and elimination of target cells, such as cancer cells or virus-infected cells, that have been coated with specific antibodies.[1][2] This process is mediated by effector cells of the immune system, most notably Natural Killer (NK) cells, which recognize the Fc portion of the bound antibodies and release cytotoxic molecules to lyse the target cell.[1][3] The ability to accurately and reliably measure ADCC activity is paramount for the development and quality control of antibody-based therapeutics.[4] This guide provides an in-depth overview of the historical development of ADCC assays, from the classical chromium-51 (B80572) release assay to modern, non-radioactive methods, complete with experimental protocols and comparative data.
The Mechanism of ADCC
ADCC is a multi-step process that bridges the humoral and cellular arms of the immune system.[5]
-
Antibody Binding: The process initiates with the Fab (Fragment, antigen-binding) region of an antibody, typically of the IgG1 or IgG3 subclass, binding to a specific antigen on the surface of a target cell.[6]
-
Effector Cell Recruitment: The Fc (Fragment, crystallizable) region of the antibody is then recognized by Fcγ receptors (FcγR), primarily FcγRIIIa (CD16a), expressed on the surface of effector cells like NK cells.[1][3][6] Other immune cells such as macrophages, neutrophils, and eosinophils can also mediate ADCC.[1][3]
-
Effector Cell Activation and Target Cell Lysis: The cross-linking of Fcγ receptors triggers a signaling cascade within the effector cell, leading to its activation.[7] Activated NK cells release cytotoxic granules containing perforin (B1180081) and granzymes.[3][7] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).[2][3]
Signaling Pathway in NK Cell-Mediated ADCC
The engagement of FcγRIIIa on NK cells initiates a complex signaling cascade that ultimately leads to the release of cytotoxic granules.
Historical Evolution of ADCC Assays
The methodologies for measuring ADCC have evolved significantly over the decades, driven by the need for higher throughput, increased sensitivity, and improved safety.
The Classical Era: Chromium-51 Release Assay
For many years, the gold standard for measuring cytotoxicity was the chromium-51 (⁵¹Cr) release assay.
-
Principle: Target cells are pre-loaded with radioactive ⁵¹Cr. Upon lysis by effector cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity is measured to quantify cell death.[5]
Experimental Protocol: Chromium-51 Release Assay [5]
-
Target Cell Labeling:
-
Resuspend target cells (e.g., 1 x 10⁶ cells) in 100 µL of culture medium.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C.
-
Wash the cells 3-4 times with a large volume of medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a final concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells per well in a 96-well round-bottom plate.
-
Add 50 µL of serially diluted antibody.
-
Add 100 µL of effector cells (e.g., peripheral blood mononuclear cells - PBMCs or isolated NK cells) at a desired Effector-to-Target (E:T) ratio.
-
Include control wells for spontaneous release (target cells + medium) and maximum release (target cells + detergent).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer 100 µL of the supernatant to a gamma counter tube.
-
Measure the radioactivity (counts per minute - CPM).
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Limitations: The use of radioactive materials poses significant safety, regulatory, and disposal challenges. The assay also has a relatively low throughput and can have high spontaneous release, leading to a narrow assay window.[8]
The Modern Era: Non-Radioactive Assays
To overcome the limitations of the ⁵¹Cr release assay, a variety of non-radioactive methods have been developed. These assays offer increased safety, higher throughput, and often improved sensitivity.[8][9]
Comparison of Non-Radioactive ADCC Assay Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Release of a fluorescent dye (e.g., Calcein AM) from pre-loaded target cells upon lysis. | Non-radioactive, relatively simple. | Endpoint assay, indirect measurement of cell death.[8] |
| Enzyme Release | Measurement of a stable cytosolic enzyme (e.g., LDH, GAPDH) released from lysed cells.[7] | Non-radioactive, does not require cell labeling. | Can have high background from effector cells. |
| Flow Cytometry-Based | Differentiates live and dead target cells using fluorescent dyes.[10][11] | Provides multi-parameter data, can distinguish target from effector cells. | Lower throughput, requires specialized equipment. |
| Reporter Gene Assays | Genetically engineered effector cells express a reporter gene (e.g., luciferase) upon FcγR activation.[10] | High throughput, highly reproducible, measures a key step in ADCC activation.[12] | Indirectly measures cytotoxicity, may not capture all aspects of the lytic process.[10] |
In-Depth Look at Modern ADCC Assay Protocols
A. Flow Cytometry-Based ADCC Assay
This method allows for the direct quantification of target cell death while excluding effector cells from the analysis.
Experimental Protocol: Flow Cytometry-Based ADCC Assay [11][13]
-
Target Cell Preparation:
-
Label target cells with a fluorescent tracking dye (e.g., CFSE or CellTrace™ Violet) to distinguish them from effector cells.
-
Wash and resuspend the labeled target cells at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add 50 µL of labeled target cells per well.
-
Add 50 µL of serially diluted antibody.
-
Add 100 µL of effector cells at the desired E:T ratio.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Staining and Analysis:
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well.
-
Acquire samples on a flow cytometer.
-
Gate on the target cell population based on the tracking dye fluorescence.
-
Within the target cell gate, quantify the percentage of cells positive for the viability dye (dead cells).
-
-
Calculation:
-
% Cytotoxicity = (% Dead Target Cells in presence of Ab - % Dead Target Cells in absence of Ab)
-
Workflow for Flow Cytometry-Based ADCC Assay
References
- 1. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. massivebio.com [massivebio.com]
- 3. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 4. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. agilent.com [agilent.com]
- 10. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 11. stemcell.com [stemcell.com]
- 12. ADCC Reporter Bioassay, V Variant [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Step-by-Step Protocol for the Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
Introduction
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) is a crucial immune mechanism by which effector immune cells lyse target cells that have been opsonized, or coated, with antibodies. This process is a key mechanism of action for many therapeutic monoclonal antibodies (mAbs) in oncology and infectious diseases. The assay is essential for the preclinical evaluation and quality control of these antibody-based therapeutics. In this assay, the Fab (Fragment, antigen-binding) region of an antibody binds to a specific antigen on the surface of a target cell, while the Fc (Fragment, crystallizable) region is recognized by Fc receptors (FcγRs), primarily FcγRIIIa (CD16a), on effector cells like Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules, such as perforin (B1180081) and granzymes, from the effector cell, leading to the apoptosis of the target cell.[1][2][3][4]
While NK cells are the primary mediators of ADCC, other immune cells like macrophages, neutrophils, and eosinophils can also perform this function.[3][5] The effectiveness of ADCC can be influenced by several factors, including the density of the target antigen on the cell surface, the specific subclass of the antibody, and the expression level and polymorphisms of FcγRs on the effector cells.[6]
It is important to distinguish ADCC from a less common assay known as Antibody-Dependent Cell-mediated Inhibition (ADCI), which is primarily used in malaria research to measure the ability of antibodies to inhibit the growth of Plasmodium falciparum parasites by activating monocytes.[7][8][9][10] This document will focus exclusively on the ADCC assay.
This application note provides a detailed, step-by-step protocol for performing a flow cytometry-based ADCC assay, summarizes key quantitative parameters, and illustrates the experimental workflow and underlying signaling pathway.
Experimental Protocols
This protocol outlines a common method for measuring ADCC using primary human NK cells as effector cells and a cancer cell line as target cells, with cytotoxicity determined by flow cytometry.
Materials and Reagents:
-
Target Cells: A cell line expressing the antigen of interest (e.g., a HER2-positive breast cancer cell line like SK-BR-3 or a CD20-positive lymphoma cell line like Raji).
-
Effector Cells: Isolated Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors. Cryopreserved cells can be a convenient alternative to freshly isolated cells.
-
Therapeutic Antibody: The monoclonal antibody being tested.
-
Isotype Control Antibody: A non-binding antibody of the same isotype as the therapeutic antibody.
-
Cell Culture Media: Appropriate media for the target and effector cells (e.g., RPMI-1640, F-12K).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent target cells)
-
Cell Viability Dye: (e.g., 7-AAD or Propidium Iodide)
-
Target Cell Labeling Dye: (e.g., CFSE or other fluorescent dye)
-
96-well U-bottom or flat-bottom plates
-
Flow Cytometer
Step-by-Step Methodology:
1. Preparation of Target Cells (Day 1)
-
Culture the target cells in their recommended medium until they reach approximately 75-80% confluency.
-
Harvest the cells. For adherent cells, use Trypsin-EDTA to detach them, followed by neutralization with complete medium.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 5-10 minutes.[11]
-
Resuspend the cells in PBS and count them to determine the cell concentration and viability.
-
Label the target cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol. This allows for the differentiation of target cells from effector cells in the flow cytometer.[6]
-
After labeling, wash the cells twice with complete medium.
-
Resuspend the labeled target cells in fresh culture medium at a concentration of 1 x 10^5 cells/mL.
-
Plate 100 µL of the target cell suspension (1 x 10^4 cells/well) into a 96-well plate.[11]
2. Preparation of Effector Cells (Day 1 or 2)
-
If using cryopreserved NK cells or PBMCs, thaw them rapidly in a 37°C water bath.
-
Slowly add warm culture medium to the cells and then transfer them to a larger volume of medium.
-
Centrifuge the cells at 300 x g for 5-10 minutes and resuspend them in fresh medium.
-
Count the cells and assess their viability.
-
For optimal performance, especially with cryopreserved cells, it may be beneficial to incubate the effector cells overnight at 37°C with a low concentration of IL-2 (e.g., 10 ng/mL) to enhance their cytotoxic activity.[12]
-
On the day of the assay, wash the effector cells and resuspend them in fresh medium at various concentrations to achieve the desired Effector-to-Target (E:T) ratios.
3. ADCC Assay Setup (Day 2)
-
Prepare serial dilutions of the therapeutic antibody and the isotype control antibody in the assay medium.
-
Add 50 µL of the antibody dilutions to the wells containing the target cells.
-
Incubate the plate for 30-60 minutes at 37°C to allow the antibodies to bind to the target cells.[11][13]
-
Prepare the effector cell suspensions at concentrations that will result in the desired E:T ratios (e.g., 2.5:1, 5:1, 10:1). For a target cell count of 1 x 10^4 cells/well, you would need 2.5 x 10^4, 5 x 10^4, and 1 x 10^5 effector cells per well, respectively.
-
Add 50 µL of the effector cell suspensions to the appropriate wells.
-
Controls to include:
-
Spontaneous Lysis (Target Cells Only): Target cells with medium only.
-
Maximum Lysis: Target cells treated with a lysis agent (e.g., Triton X-100).
-
Effector Cell Control: Effector cells with medium only.
-
Isotype Control: Target cells, effector cells, and the highest concentration of the isotype control antibody.
-
-
Gently mix the plate and centrifuge at 250 x g for 3-4 minutes to facilitate cell-to-cell contact.[13]
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. Incubation times may need to be optimized and can range up to 24 hours, especially when using cryopreserved effector cells.[11]
4. Data Acquisition by Flow Cytometry (Day 2)
-
After incubation, add a dead cell stain (e.g., 7-AAD) to each well and incubate for 15-20 minutes at 4°C in the dark.[14]
-
Acquire the samples on a flow cytometer.
-
Gate on the fluorescently labeled target cell population.[11]
-
Within the target cell gate, quantify the percentage of cells that are positive for the dead cell stain (e.g., 7-AAD positive). This represents the percentage of lysed target cells.
5. Data Analysis
-
Calculate the percentage of specific cytotoxicity for each condition using the following formula:
% Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] x 100
-
Plot the percentage of specific lysis against the antibody concentration (log scale) to generate a dose-response curve.
-
Calculate the EC50 value, which is the antibody concentration that induces 50% of the maximum specific lysis.
Data Presentation
The following tables summarize typical quantitative parameters for an ADCC assay.
Table 1: Recommended Cell Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Target Cell Seeding Density | 2,000 - 5,000 cells/well | For a 96-well plate format. |
| Effector to Target (E:T) Ratio | 2:1 to 20:1 | Higher ratios generally yield a stronger signal. The optimal ratio should be determined empirically.[15] |
| Effector Cell Concentration | Variable | Depends on the chosen E:T ratio and target cell density. |
Table 2: Typical Antibody Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 pg/mL to 1 µg/mL | A wide range should be tested to generate a full dose-response curve. |
| Antibody-Target Incubation | 30 - 60 minutes | Allows for opsonization of target cells before adding effector cells.[11][13] |
| Co-culture Incubation Time | 4 - 24 hours | Shorter times (4-6h) are common for fresh NK cells, while longer times may be needed for cryopreserved cells or PBMCs.[11] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A step-by-step workflow of the ADCC assay.
ADCC Signaling Pathway Diagram
Caption: The signaling pathway of ADCC.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Antibody-dependent cellular cytotoxicity (ADCC) | Axion Biosystems [axionbiosystems.com]
- 3. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 7. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vac4all.org [vac4all.org]
- 10. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. m.youtube.com [m.youtube.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. ADCC Assay Protocol [bio-protocol.org]
- 15. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring In Vitro Parasite Growth Inhibition with Antibody-Dependent Cellular Inhibition (ADCI)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Dependent Cellular Inhibition (ADCI) is a crucial in vitro functional assay used to assess the ability of antibodies to inhibit the growth of parasites, particularly the blood stages of Plasmodium falciparum, the most virulent human malaria parasite. This assay is of significant interest in the fields of malaria research and vaccine development as it provides a valuable tool to evaluate the functional efficacy of vaccine-induced or naturally acquired antibodies. Unlike direct neutralization assays, this compound measures a cooperative mechanism where antibodies opsonize parasites or parasite-infected red blood cells, which then triggers effector cells, primarily monocytes, to release soluble factors that inhibit parasite replication. This application note provides a detailed overview of the this compound assay, including its underlying principles, experimental protocols, data interpretation, and troubleshooting guidelines.
Principle of the this compound Assay
The this compound assay is based on the interaction between three key components: parasite-specific antibodies, effector cells (monocytes), and the target parasite (P. falciparum). The mechanism involves cytophilic antibodies, predominantly of the IgG1 and IgG3 subclasses, binding to parasite antigens, such as those on the surface of merozoites released from rupturing schizonts. The Fc portion of these antibodies is then recognized by Fcγ receptors (FcγRIIA and FcγRIIIA) on the surface of monocytes. This cross-linking of Fcγ receptors activates the monocytes, leading to the release of soluble mediators, including Tumor Necrosis Factor (TNF). These mediators then act on the surrounding intraerythrocytic parasites, inhibiting their development at the uninucleate stage and thereby reducing overall parasite growth.[1][2][3]
Data Presentation
The primary quantitative output of the this compound assay is the Specific Growth Inhibitory Index (SGI), which represents the percentage of parasite growth inhibition attributed to the antibody-monocyte cooperation.
Table 1: Representative this compound Assay Results
| Antibody Sample | Description | Mean Final Parasitemia (%) (with Monocytes) | Mean Final Parasitemia (%) (without Monocytes) | Specific Growth Inhibition (SGI) (%) |
| Test Antibody 1 | Purified IgG from a malaria-exposed individual | 1.8 | 4.5 | 60.0 |
| Test Antibody 2 | Monoclonal antibody against a merozoite surface protein | 2.5 | 4.8 | 47.9 |
| Positive Control | Pooled IgG from hyperimmune African adults (PHIG) | 1.5 | 4.6 | 67.4 |
| Negative Control | IgG from a malaria-naïve individual (PNIG) | 4.2 | 4.4 | 4.5 |
| No Antibody Control | Parasites cultured with monocytes only | 4.3 | 4.5 | - |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Range of SGI Values Observed in a Longitudinal Cohort Study in Ghanaian Children [2]
| Parameter | Value |
| SGI Range | -30.39% to 103.10% |
| Median SGI | 46.18% |
| Association with Protection | High this compound activity was significantly associated with a reduced risk of febrile malaria. |
Experimental Protocols
Materials and Reagents
-
Plasmodium falciparum culture (e.g., NF54 strain)
-
Human erythrocytes (blood group O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Human serum (for monocyte culture)
-
Purified IgG samples (test and control)
-
96-well flat-bottom culture plates
-
Giemsa stain
-
Microscope
Experimental Workflow Diagram
Caption: Overview of the Antibody-Dependent Cellular Inhibition (this compound) experimental workflow.
Detailed Methodologies
1. Preparation of Plasmodium falciparum Culture
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. For this compound assays, highly synchronized late-stage schizonts are required. This can be achieved by further enrichment using techniques like Percoll gradients or magnetic-activated cell sorting (MACS).
2. Isolation of Human Monocytes
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the whole blood of healthy, malaria-naïve donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with HBSS.
-
Resuspend the PBMCs in RPMI-1640 supplemented with 10% human serum.
-
Seed the cells into a 96-well flat-bottom plate at a concentration of approximately 2 x 10⁵ monocytes per well.
-
Incubate the plate at 37°C for 2 hours to allow the monocytes to adhere.
-
After incubation, wash the wells vigorously with warm HBSS to remove non-adherent cells, leaving a monolayer of purified monocytes.
3. This compound Assay Setup
-
Prepare a suspension of synchronized late schizont-stage P. falciparum at a parasitemia of 0.5% and a final hematocrit of 2.5%.
-
To each well containing the monocyte monolayer, add the following:
-
Test or control IgG samples at a final concentration of 0.5 - 1.0 mg/mL.
-
The parasite suspension.
-
-
The final volume in each well should be 200 µL.
-
Include the following controls in duplicate or triplicate:
-
Positive Control: Pooled IgG from hyperimmune individuals.
-
Negative Control: IgG from malaria-naïve individuals.
-
Parasite + Monocyte Control: Parasites and monocytes without any antibodies.
-
Parasite Only Control: Parasites cultured without monocytes or antibodies.
-
Parasite + Test Antibody Control: Parasites cultured with the test antibody but without monocytes.
-
4. Incubation and Parasite Growth Assessment
-
Incubate the 96-well plate for 96 hours at 37°C in a controlled gas environment.
-
Add 50 µL of fresh complete parasite culture medium to each well at 48 and 72 hours.
-
After 96 hours, harvest the cells from each well.
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the final parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a light microscope.
5. Calculation of Specific Growth Inhibitory Index (SGI)
The SGI is calculated using the following formula:
SGI (%) = 100 × [1 - (% Parasitemia with Test IgG and Monocytes / % Parasitemia with Test IgG alone) / (% Parasitemia with Naïve IgG and Monocytes / % Parasitemia with Naïve IgG alone)]
Signaling Pathway
The this compound mechanism is initiated by the binding of parasite-specific cytophilic antibodies to merozoite antigens. This is followed by the engagement of Fcγ receptors on monocytes, leading to their activation and the release of parasite-inhibitory soluble factors.
Caption: Signaling pathway of Antibody-Dependent Cellular Inhibition (this compound).
Troubleshooting
Table 3: Common Problems and Solutions in this compound Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background inhibition in negative controls | - Non-specific monocyte activation.- Contamination of reagents or cultures.- Toxic components in the antibody preparation. | - Ensure thorough washing of monocyte monolayer.- Use highly purified IgG.- Test reagents for endotoxin (B1171834) contamination. |
| Low or no inhibition with positive control | - Poor monocyte viability or function.- Inactive positive control antibody.- Suboptimal parasite growth. | - Use freshly isolated monocytes from healthy donors.- Aliquot and properly store control antibodies.- Optimize parasite culture conditions. |
| High variability between replicate wells | - Uneven distribution of cells.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure proper mixing of cell suspensions before plating.- Calibrate pipettes and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| Poor parasite growth in all wells | - Contamination of parasite culture.- Poor quality of red blood cells or culture medium. | - Regularly screen cultures for mycoplasma and bacterial contamination.- Use fresh red blood cells and pre-tested batches of medium and supplements. |
Conclusion
The this compound assay is a powerful tool for evaluating the functional efficacy of antibodies against P. falciparum. By mimicking a key in vivo mechanism of parasite control, it provides valuable insights for malaria vaccine and therapeutic antibody development. Careful optimization of the protocol and inclusion of appropriate controls are essential for obtaining reliable and reproducible results. This application note serves as a comprehensive guide for researchers aiming to establish and utilize the this compound assay in their studies.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vac4all.org [vac4all.org]
Application Notes and Protocols for P. falciparum Antibody-Dependent Cellular Inhibition (ADCI) Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Antibody-Dependent Cellular Inhibition (ADCI) experiments with Plasmodium falciparum. The this compound assay is a crucial in vitro tool for assessing the functional activity of antibodies against the blood stages of the malaria parasite, making it invaluable for vaccine and therapeutic antibody development.
Introduction
Antibody-Dependent Cellular Inhibition (this compound) is a key mechanism of naturally acquired immunity to malaria. It involves the cooperation between antibodies, primarily of the cytophilic IgG1 and IgG3 subclasses, and monocytes.[1] These antibodies opsonize merozoites, the invasive stage of the parasite, which are then recognized by Fcγ receptors (specifically FcγRII) on the surface of monocytes.[2][3] This interaction triggers the release of soluble mediators, including Tumor Necrosis Factor (TNF), from the monocytes.[2][3] These mediators then inhibit the intraerythrocytic development of nearby parasites, typically at the uninucleated trophozoite stage.[2][3]
The this compound assay quantifies the ability of test antibodies to mediate this parasite growth inhibition in the presence of effector cells (monocytes). It is a more physiologically relevant assay than simple growth inhibition assays as it recapitulates a critical arm of the human immune response to malaria.
Data Presentation
The following tables summarize quantitative data from various this compound experiments, providing insights into the typical ranges of parasite inhibition, antibody concentrations, and cytokine responses observed.
Table 1: Summary of Quantitative Data from P. falciparum this compound Experiments
| Parameter | Value/Range | Notes |
| Initial Parasitemia | 0.5% - 1.0% | Synchronized schizont stage parasites are typically used to initiate the assay.[1][4] |
| Final Parasitemia (Control) | 5% - 12% | In the absence of inhibitory antibodies, after 96 hours of culture. |
| Hematocrit | 2.5% - 4% | The percentage of red blood cells in the culture.[1][4] |
| Monocyte to RBC Ratio | 1:200 - 1:100 | Ratio of monocytes to red blood cells in the co-culture. |
| IgG Concentration | 0.5 mg/mL - 2 mg/mL | Concentration of test or control antibodies used in the assay.[4] |
| Specific Growth Inhibition (SGI) | Up to 103.10% | Varies depending on the antibody specificity and concentration. High this compound activity is associated with reduced risk of malaria.[1] |
| TNF-α Levels (this compound Supernatant) | Variable | Significantly higher levels are observed in the presence of effective this compound antibodies. Can range from pg/mL to ng/mL depending on the study. |
Table 2: Examples of Antibody-Mediated Inhibition in this compound Assays
| Antibody Target | P. falciparum Strain(s) | Antibody Concentration | Growth Inhibition (%) | Reference |
| Merozoite Surface Protein 1 (MSP1) block 2 | Allele-specific | Not specified | Allele-specific inhibition | [5] |
| Merozoite Surface Protein 3 (MSP3) | Not specified | Not specified | Significant inhibition by antibodies to specific peptides | |
| Apical Membrane Antigen 1 (AMA1) | 3D7 | 1.0 mg/mL | >87% | |
| Glutamate-rich protein (GLURP) R0 region | Not specified | 450 µg/mL | Higher inhibition compared to lower concentrations | [2] |
Experimental Protocols
Detailed methodologies for the key stages of an this compound experiment are provided below.
P. falciparum Culture and Synchronization
Objective: To obtain a highly synchronized culture of late-stage schizonts for use in the this compound assay.
Materials:
-
P. falciparum strain (e.g., NF54)
-
O+ human red blood cells (RBCs)
-
Complete RPMI 1640 medium (supplemented with Albumax, hypoxanthine, HEPES, and gentamicin)
-
5% D-Sorbitol solution
-
Plasmagel or Gelofusine
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Centrifuge
Protocol:
-
Continuous Culture: Maintain P. falciparum in continuous culture in O+ human RBCs at 5% hematocrit in complete RPMI 1640 medium at 37°C in a sealed flask with the gas mixture.
-
Synchronization:
-
To synchronize the culture to the ring stage, treat the asynchronous culture with 5% D-sorbitol.[1] This will lyse the mature trophozoites and schizonts, leaving only the ring-stage parasites.
-
Centrifuge the culture, remove the supernatant, and resuspend the RBC pellet in 5 volumes of 5% sorbitol solution.
-
Incubate for 10 minutes at room temperature.
-
Wash the RBCs three times with complete RPMI 1640 to remove the sorbitol.
-
Resuspend the synchronized ring-stage parasites in complete medium with fresh RBCs and continue incubation.
-
-
Schizont Enrichment:
-
When the synchronized culture has matured to the late trophozoite/early schizont stage (approximately 36-40 hours post-synchronization), enrich for schizonts.
-
Centrifuge the culture and resuspend the pellet to a 20% hematocrit in complete medium.
-
Add an equal volume of Plasmagel or Gelofusine and mix gently.
-
Incubate the tube upright at 37°C for 30 minutes. Uninfected RBCs and ring-stage infected RBCs will sediment, while the schizont-infected RBCs will remain in the supernatant.
-
Carefully collect the supernatant containing the enriched schizonts.
-
Wash the schizonts twice with complete RPMI 1640.
-
Determine the parasitemia by Giemsa-stained thin blood smear. The purity of schizonts should be >90%.
-
Monocyte Isolation
Objective: To isolate viable and functional monocytes from peripheral blood.
Materials:
-
Fresh human peripheral blood from healthy donors
-
Ficoll-Paque or LymphoPrep
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom culture plates
Protocol:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute fresh peripheral blood 1:1 with RPMI 1640.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs three times with RPMI 1640.
-
-
Monocyte Adherence:
-
Resuspend the PBMCs in RPMI 1640 supplemented with 10% FBS.
-
Seed approximately 2 x 10^5 PBMCs per well in a 96-well flat-bottom plate.[4]
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.
-
After incubation, wash the plate vigorously with warm RPMI 1640 to remove non-adherent cells (lymphocytes).
-
The adherent cells are the monocytes that will be used as effector cells in the this compound assay.
-
Antibody-Dependent Cellular Inhibition (this compound) Assay
Objective: To measure the growth inhibitory effect of test antibodies on P. falciparum in the presence of monocytes.
Materials:
-
Adherent monocytes in a 96-well plate
-
Synchronized and enriched P. falciparum schizonts
-
Test IgG antibodies
-
Control IgG antibodies (from a non-immune donor)
-
Complete RPMI 1640 medium
-
Giemsa stain
Protocol:
-
Assay Setup:
-
To each well containing adherent monocytes, add the following:
-
Test or control IgG at the desired final concentration (e.g., 1 mg/mL).
-
Synchronized schizont-infected RBCs to achieve a final parasitemia of 0.5% and a final hematocrit of 2.5%.[4]
-
Complete RPMI 1640 medium to a final volume of 200 µL.
-
-
Include the following controls:
-
Parasites + monocytes + non-immune IgG
-
Parasites + test IgG (no monocytes)
-
Parasites + non-immune IgG (no monocytes)
-
Parasites + monocytes (no IgG)
-
-
-
Incubation:
-
Readout:
-
After 96 hours, harvest the RBCs from each well.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the final parasitemia by light microscopy by counting the number of infected RBCs per 1,000-2,000 total RBCs.
-
-
Calculation of Specific Growth Inhibition (SGI):
-
The specific growth inhibitory index (SGI) is calculated using the following formula: SGI (%) = 100 x [1 - (% parasitemia with test IgG and monocytes / % parasitemia with test IgG alone) / (% parasitemia with non-immune IgG and monocytes / % parasitemia with non-immune IgG alone)]
-
Visualizations
The following diagrams illustrate the key processes involved in this compound experiments.
Caption: Signaling pathway of Antibody-Dependent Cellular Inhibition (this compound).
Caption: Experimental workflow for the P. falciparum this compound assay.
References
- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full-length MSP1 is a major target of protective immunity after controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-MSP1 block 2 antibodies are effective at parasite killing in an allele-specific manner by monocyte-mediated antibody-dependent cellular inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monocyte Isolation in Antibody-Dependent Cell-Mediated Inhibition (ADCI) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cell-Mediated Inhibition (ADCI) is a crucial immune mechanism whereby effector cells, such as monocytes, recognize and eliminate target cells coated with specific antibodies.[1] This process is of significant interest in the development of therapeutic antibodies and vaccines, particularly in infectious diseases like malaria.[2][3][4] The successful execution of this compound assays heavily relies on the quality of the isolated effector cells. This document provides detailed application notes and protocols for the isolation of human monocytes for use in this compound assays, ensuring high purity and viability for reliable and reproducible results.
Monocytes are key players in the immune system, acting as phagocytes and precursors to macrophages and dendritic cells.[5] In the context of this compound, monocytes utilize their Fc receptors (FcγRs) to bind to the Fc region of antibodies opsonizing target cells, triggering the release of cytotoxic molecules and inhibitory factors.[1][6] Therefore, the choice of monocyte isolation method can significantly impact their phenotype and functional capacity in this compound assays.[7][8]
Data Presentation: Comparison of Monocyte Isolation Methods
The selection of an appropriate monocyte isolation technique is critical for obtaining a pure and functional cell population. Below is a summary of quantitative data comparing common monocyte isolation methods.
| Isolation Method | Purity (%) | Yield (x 10^6 cells) | Viability (%) | Key Advantages | Key Disadvantages | Reference |
| Plastic Adhesion | 44.2 - 87 | 6.1 | ~90 | Inexpensive, no special equipment needed. | Low purity and yield, potential for monocyte activation.[9][10] | [7][11] |
| Negative Selection | 85.0 - >95 | 17.7 | ~97 | "Untouched" monocytes, free of antibodies.[5] | Higher cost, potential for platelet contamination.[7] | [5][7] |
| Positive Selection (CD14+ MACS) | 95.4 - 98.7 | 19.8 | ~96 | High purity and yield.[12][13] | Cells are labeled with antibodies, potential for activation.[14] | [7][11] |
Experimental Protocols
Protocol 1: Isolation of Human Monocytes from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes three common methods for isolating monocytes from PBMCs, which are first separated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
1.1. PBMC Isolation
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer (plasma) and carefully collect the "buffy coat" layer containing the PBMCs at the plasma-density gradient interface.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate cell culture medium.
1.2. Monocyte Isolation Methods
A. Plastic Adhesion [8]
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Plate the PBMC suspension into tissue culture flasks or plates.
-
Incubate for 2 to 24 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.[11]
-
Gently wash the plates with warm PBS to remove non-adherent cells (lymphocytes).
-
Adherent monocytes can be detached by incubation with cold PBS containing EDTA and gentle scraping.
B. Negative Selection [5]
This method isolates "untouched" monocytes by depleting other cell types. Commercially available kits (e.g., RosetteSep™) are commonly used.
-
Follow the manufacturer's instructions for the specific negative selection kit.
-
Typically, an antibody cocktail that targets non-monocyte cells is added to the PBMC suspension.
-
These antibody-bound cells are then removed, often through density gradient centrifugation or magnetic separation, leaving a highly enriched population of unlabeled monocytes.
C. Positive Selection using CD14 MicroBeads (MACS) [12][13]
This method isolates monocytes based on the expression of the CD14 surface marker.
-
Resuspend the PBMC pellet in MACS buffer.
-
Add CD14 MicroBeads to the cell suspension and incubate according to the manufacturer's protocol.
-
Pass the cell suspension through a magnetic separation column placed in a magnetic field.
-
The CD14+ monocytes will be retained in the column, while unlabeled cells pass through.
-
Remove the column from the magnetic field and elute the purified CD14+ monocytes.
Protocol 2: Antibody-Dependent Cell-Mediated Inhibition (this compound) Assay
This protocol outlines a typical this compound assay using isolated monocytes to assess the functional activity of antibodies against a target, such as Plasmodium falciparum-infected red blood cells.[3]
Materials:
-
Isolated human monocytes (effector cells)
-
Target cells (e.g., synchronized P. falciparum culture at the schizont stage)
-
Test antibodies (e.g., purified IgG from immune individuals)
-
Control antibodies (e.g., IgG from non-immune individuals)
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
Fluorescent DNA-binding dye (e.g., SYBR Green) or other methods for parasite quantification (e.g., qPCR).[15]
Procedure:
-
Preparation of Effector Cells: Adjust the concentration of isolated monocytes to 2.5 x 10^6 cells/mL in complete medium.
-
Preparation of Target Cells: Adjust the parasitemia of the P. falciparum culture to 0.5% and the hematocrit to 2.5% in complete medium.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the monocyte suspension to each well.
-
Add 50 µL of the test or control antibodies at the desired concentration.
-
Add 50 µL of the target cell suspension.
-
Include control wells with target cells and monocytes but no antibody, and wells with target cells and antibodies but no monocytes.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a gas mixture suitable for P. falciparum culture (e.g., 5% CO2, 5% O2, 90% N2).
-
Quantification of Parasite Growth Inhibition:
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.
-
Measure the fluorescence intensity using a plate reader.
-
Alternatively, parasite growth can be quantified by microscopy (counting Giemsa-stained smears) or qPCR.
-
-
Data Analysis:
-
Calculate the specific growth inhibition (SGI) index using the following formula: SGI (%) = 100 x [1 - (Parasitemia with immune IgG and monocytes / Parasitemia with non-immune IgG and monocytes)]
-
Visualizations
Caption: Workflow for the isolation of human monocytes for this compound assays.
Caption: Signaling pathway of Antibody-Dependent Cell-Mediated Inhibition by monocytes.
References
- 1. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a conserved region of Plasmodium falciparum MSP3 targeted by biologically active antibodies to improve vaccine design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. What is Antibody-Dependent Cellular Cytotoxicity (ADCC)? #separator_sa #site_title [evitria.com]
- 7. Monocyte isolation techniques significantly impact the phenotype of both isolated monocytes and derived macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human monocyte isolation methods influence cytokine production from in vitro generated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. Quiescence of Human Monocytes after Affinity Purification: A Novel Method Apt for Monocyte Stimulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Quantification of Plasmodium falciparum: validation of quantitative polymerase chain reaction assays for detection of parasites in controlled human malaria infection studies [frontiersin.org]
Application Notes & Protocols: Utilizing Purified IgG from Patient Sera in Antibody-Dependent Cellular Inhibition (ADCI) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Dependent Cellular Inhibition (ADCI)
Antibody-Dependent Cellular Inhibition (this compound) is a crucial immune mechanism where antibodies collaborate with effector cells, typically monocytes, to inhibit the growth or replication of a target, such as a pathogen or a cancer cell.[1] Unlike Antibody-Dependent Cellular Cytotoxicity (ADCC), which results in direct cell lysis, this compound often involves the release of soluble factors that suppress the target's viability or proliferation.[2] The this compound assay measures the functional capacity of antibodies to mediate this inhibitory effect in vitro.[1][3]
Utilizing purified Immunoglobulin G (IgG) from patient sera in this compound assays provides a powerful tool to:
-
Assess Functional Immunity: Evaluate the effectiveness of a patient's antibody response in controlling a specific disease, such as malaria.[3][4]
-
Identify Correlates of Protection: Determine whether this compound activity is associated with clinical protection, guiding vaccine development and efficacy studies.[3]
-
Elucidate Disease Mechanisms: Investigate the role of antibody-mediated effector functions in the pathogenesis of infectious diseases, autoimmune disorders, and cancer.[5][6]
This document provides detailed protocols for the purification of IgG from patient sera and its subsequent application in a functional this compound assay, along with guidelines for data presentation and interpretation.
Protocol 1: Purification of IgG from Patient Sera using Protein G Affinity Chromatography
This protocol details a widely used method for isolating high-quality, total IgG from human serum samples.[7] Protein G has a high affinity for the Fc region of human IgG, making it an effective tool for purification.[7][8]
Materials:
-
Patient serum
-
Protein G Sepharose or Agarose beads/column[7]
-
Binding Buffer: Hartmann's solution or PBS, pH 7.4[7]
-
Elution Buffer: 100 mM Glycine, pH 2.3-2.7[7]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0-9.0
-
Dialysis tubing (10 kDa MWCO)[7]
-
Spectrophotometer for OD280 measurement
Experimental Protocol:
-
Serum Preparation:
-
Column Preparation:
-
If using a pre-packed column, equilibrate it by washing with 5-10 column volumes of Binding Buffer.
-
If packing your own column, wash the Protein G beads with Binding Buffer and create a slurry. Pack the column and wash with 5-10 column volumes of Binding Buffer.[7]
-
-
IgG Binding:
-
Load the diluted serum onto the equilibrated Protein G column.
-
Allow the serum to pass through the column slowly (e.g., 0.5-1.0 mL/minute) to ensure maximum binding of IgG to the resin.[7]
-
Collect the flow-through. This fraction contains serum proteins other than IgG and can be saved for analysis if needed.
-
-
Column Washing:
-
Wash the column with at least 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the wash effluent at 280 nm (OD280) until it returns to baseline, indicating that all non-bound proteins have been washed away.
-
-
IgG Elution:
-
Elute the bound IgG using the acidic Elution Buffer.
-
Collect the eluate in fractions (e.g., 1 mL fractions) into tubes pre-filled with a small volume of Neutralization Buffer (typically 50-100 µL per 1 mL fraction) to immediately raise the pH and prevent acid-induced denaturation of the IgG.[7]
-
-
Purity and Concentration Assessment:
-
Measure the OD280 of the collected fractions to identify those containing the purified IgG. An extinction coefficient of 1.4 (for a 1 mg/mL solution) is typically used for human IgG.
-
Pool the IgG-containing fractions. The expected concentration of IgG purified from serum ranges from 7 to 10 mg/mL.[7]
-
Assess purity by checking the OD260/280 ratio; a ratio of less than 0.60 indicates a pure protein sample with minimal nucleic acid contamination.[7] Further analysis can be performed using SDS-PAGE.
-
-
Buffer Exchange (Dialysis):
-
Transfer the pooled, neutralized IgG solution into dialysis tubing.
-
Dialyze overnight at 4°C against a suitable buffer for the downstream this compound assay (e.g., RPMI 1640 medium).[2][7] This step removes the elution and neutralization salts and exchanges the IgG into the correct experimental buffer.
-
-
Final Concentration and Storage:
-
After dialysis, measure the final protein concentration.
-
Sterilize the purified IgG solution by passing it through a 0.22 µm filter.
-
Store the purified IgG at 4°C for short-term use or aliquot and store at -80°C for long-term storage.
-
Workflow for IgG Purification from Patient Serum
Caption: Workflow for purifying IgG from patient serum using Protein G affinity chromatography.
Protocol 2: The Antibody-Dependent Cellular Inhibition (this compound) Assay
This protocol is adapted from this compound assays used in malaria research, where the goal is to measure the ability of patient IgG to inhibit the in vitro growth of Plasmodium falciparum in the presence of monocytes.[3][9]
Components:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.
-
Antibody Source: Purified IgG from patient and control (non-immune) sera.
-
Target: A synchronized culture of target cells (e.g., P. falciparum-infected red blood cells at the ring stage).
-
Culture Medium: RPMI 1640 supplemented with required nutrients.
Experimental Protocol:
-
Preparation of Effector Cells:
-
Isolate PBMCs from a healthy, non-immune donor using Ficoll-Paque density gradient centrifugation.
-
Wash the cells extensively. For monocyte isolation, you can use plastic adherence or CD14+ magnetic bead selection.
-
Resuspend the cells in culture medium to a final concentration (e.g., 2 x 10^6 cells/mL).
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the effector cell suspension to the appropriate wells (e.g., 1 x 10^5 cells/well).
-
Add 50 µL of the purified patient IgG (at a final concentration of 1-2 mg/mL) or control IgG to the wells.
-
Add 50 µL of the synchronized target cell culture (e.g., P. falciparum at 0.5% parasitemia and 2.5% hematocrit).
-
-
Control Wells:
-
Target + Monocytes (No IgG): Assesses baseline parasite growth with effector cells.
-
Target + Control IgG + Monocytes: Assesses non-specific inhibition by control IgG.
-
Target + Patient IgG (No Monocytes): Assesses direct antibody-mediated inhibition without effector cells.
-
Target Only: Assesses maximum parasite growth.
-
-
Incubation:
-
Incubate the plate for 72-96 hours under conditions suitable for the target cell (e.g., for P. falciparum, a gas mixture of 5% CO2, 5% O2, 90% N2 at 37°C).[3]
-
-
Assay Readout:
-
After incubation, determine the final parasite load or cell viability in each well. For P. falciparum, this is typically done by staining with a fluorescent DNA dye (e.g., SYBR Green) and analysis by flow cytometry, or by microscopic counting of Giemsa-stained thin blood smears.
-
-
Data Analysis:
-
Calculate the Specific Growth Inhibition Index (SGI) using the following formula: SGI (%) = 100 x [1 – (% Parasitemia with Patient IgG & Monocytes) / (% Parasitemia with Control IgG & Monocytes)]
-
An SGI value greater than 30% is often considered significant.[10]
-
The this compound Experimental Workflow
Caption: A flowchart outlining the key steps of an in vitro this compound assay.
The this compound Mechanism and Signaling Pathway
The this compound mechanism is initiated when the Fab portion of an IgG antibody binds to an antigen on the target cell surface.[11] The antibody's Fc region is then recognized by Fc gamma receptors (FcγR) on the surface of an effector cell, such as a monocyte.[9] In malaria, this interaction is thought to be triggered by the synergistic activation of FcγRIIA and FcγRIIIA.[3] This cross-linking activates the monocyte, leading to the release of soluble mediators, including Tumor Necrosis Factor (TNF)-α, which inhibit the growth of surrounding parasites.[2][3]
This compound Signaling Pathway
Caption: The signaling pathway of monocyte-mediated this compound against a parasite-infected cell.
Data Presentation and Interpretation
Quantitative data from this compound experiments should be summarized clearly to facilitate comparison between different patient groups or experimental conditions.
Table 1: Example Presentation of this compound Assay Results
This table shows hypothetical data from a study comparing this compound activity in malaria-protected and susceptible individuals. The Specific Growth Inhibition Index (SGI) is the primary quantitative output.
| Patient Group | Number of Samples (n) | Mean SGI (%) | SGI Range (%) |
| Protected Individuals | 50 | 55.8 | 25.2 to 89.5 |
| Susceptible Individuals | 50 | 21.3 | -15.7 to 45.1 |
| Non-Immune Controls | 10 | 2.5 | -10.0 to 12.0 |
Data based on concepts from a study on Ghanaian children, where high this compound activity was associated with reduced risk against malaria.[3]
Table 2: Functional Properties of Human IgG Subclasses
The effector function of IgG is highly dependent on its subclass, as each has a different affinity for Fcγ receptors.[12][13] Understanding the subclass composition of the patient's antibody response can provide insights into the potential for this compound activity.
| IgG Subclass | Relative Serum Conc. (%) | FcγR Binding Affinity (General) | Complement Activation | Key Effector Function |
| IgG1 | ~65% | High (Activating FcγRs)[14] | Strong[14] | ADCC, ADCP, this compound |
| IgG2 | ~25% | Low / Inhibitory | Weak / None | Response to polysaccharide antigens |
| IgG3 | ~6% | Very High (Activating FcγRs)[12] | Very Strong[14] | ADCC, ADCP, this compound |
| IgG4 | ~4% | Low (Mainly inhibitory FcγRIIB)[13] | None | Anti-inflammatory, blocking |
This table summarizes general properties. Specific affinities can vary between different FcγR subtypes.[6][12][13] IgG1 and IgG3 are considered the most potent subclasses for mediating cytophilic functions like this compound.[12]
References
- 1. Antibody-Dependent Cellular Inhibition Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. vac4all.org [vac4all.org]
- 3. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-dependent cell cytotoxicity in monoclonal antibody-mediated tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunological Role of IgG Subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Auto-IgG Purification from High Volume Serum Sample by Protein G Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 12. IgG Subclasses and Allotypes: From Structure to Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to select IgG subclasses in developing anti-tumor therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
Application of Antibody-Dependent Cellular Inhibition (ADCI) in Evaluating Malaria Vaccine Candidates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cellular Inhibition (ADCI) is a crucial in vitro functional assay used to evaluate the efficacy of malaria vaccine candidates. This assay measures the synergistic action of antibodies and effector cells, primarily monocytes, in inhibiting the growth of Plasmodium falciparum parasites.[1][2] The underlying mechanism involves cytophilic antibodies (IgG1 and IgG3) that opsonize merozoites, the invasive stage of the parasite.[3][4] These antibody-coated merozoites then cross-link Fc gamma receptors (FcγR) on the surface of monocytes, triggering the release of soluble factors, including Tumor Necrosis Factor (TNF), which inhibit the development of intraerythrocytic parasites.[5][6] The this compound assay is a valuable tool in malaria vaccine research as its results have been shown to correlate with clinical protection from malaria.[1][7] This document provides detailed protocols for performing this compound assays and presents data on its application in evaluating prominent malaria vaccine candidates.
Data Presentation
The following tables summarize quantitative data from studies evaluating malaria vaccine candidates where this compound was a key readout.
Table 1: this compound Activity in a Longitudinal Cohort Study in Ghanaian Children
| Parameter | Value | Significance | Reference |
| Association of high this compound activity with reduced risk of febrile malaria | Log-rank test P = 0.00085 | Statistically Significant | [1] |
| Range of Specific Growth Inhibition Index (SGI) | -30.39% to 103.10% | - | [1] |
| Median SGI | 46.18% | - | [1] |
| Association of SGI with age | OR = 5.21 (95% CI, 1.22–22.27) | Statistically Significant (P = 0.026) | [1] |
Table 2: Immunogenicity and Efficacy of the GMZ2 Vaccine Candidate (GLURP and MSP3 fusion protein)
| Parameter | Observation | Significance | Reference(s) |
| Immunogenicity in European adults | All doses were well-tolerated and immunogenic. | - | [8] |
| Antibody persistence | Antibodies were detectable at high levels for up to one year. | Indicates long-term memory B-cell response. | [8] |
| Immunogenicity in children | 30 µg and 100 µg doses were immunogenic and safe. | - | [8] |
| Correlation with protection | Higher levels of vaccine-induced anti-GMZ2 IgG antibodies were associated with a decreased incidence of clinical malaria. | Suggests a protective role for the induced antibodies. | [9][10] |
| Antibody isotypes induced | Predominantly cytophilic IgG1 and IgG3. | These isotypes are effective in this compound. | [8][9] |
Table 3: Immunogenicity of the MSP3-LSP Vaccine Candidate
| Parameter | Observation | Significance | Reference(s) |
| Safety and Immunogenicity | The vaccine was immunogenic, inducing both antibody and T-cell responses. | - | [11] |
| Antibody Response | 23 out of 30 volunteers showed a marked specific anti-MSP3-LSP antibody response after the third injection. | High seroconversion rate. | [11] |
| Recognition of Native Protein | 19 out of 30 individuals had antibodies that recognized the native MSP3 protein. | Indicates the vaccine elicits relevant antibodies. | [11] |
| Predominant Antibody Isotypes | The response was dominated by cytophilic IgG1 and IgG3 antibodies. | These isotypes are crucial for this compound. | [8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Monocytes
Caption: this compound signaling cascade in monocytes leading to parasite growth inhibition.
Experimental Workflow for the this compound Assay
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. vac4all.org [vac4all.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum Malaria Vaccines and Vaccine Adjuvants [mdpi.com]
- 5. Activation of FcγR1 on monocytes triggers differentiation into immature dendritic cells that induce autoreactive T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reproducible and Scalable Process for Manufacturing a Pfs48/45 Based Plasmodium falciparum Transmission-Blocking Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Fc gamma R receptors induces monocyte chemoattractant protein-1 in the human monocytic cell line THP-1 by a mechanism involving I kappa B-alpha degradation and formation of p50/p65 NF-kappa B/Rel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum merozoite surface protein 3 as a vaccine candidate: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally acquired antibody response to a Plasmodium falciparum chimeric vaccine candidate GMZ2.6c and its components (MSP-3, GLURP, and Pfs48/45) in individuals living in Brazilian malaria-endemic areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase I Malaria Vaccine Trial with a Long Synthetic Peptide Derived from the Merozoite Surface Protein 3 Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Data Analysis and Interpretation of Antibody-Drug Conjugate Internalization (ADCI) Results
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugate Internalization (ADCI)
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The therapeutic efficacy of an ADC is critically dependent on a multi-step process known as Antibody-Drug Conjugate Internalization (this compound). This process begins with the binding of the ADC's monoclonal antibody component to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. Once inside, the ADC is trafficked to intracellular compartments, most often lysosomes, where the cytotoxic payload is released from the antibody. The released payload can then exert its cell-killing effect. The rate and extent of this compound are crucial parameters that influence the potency and therapeutic index of an ADC.
These application notes provide detailed protocols for key in vitro assays to quantify this compound and its functional consequences, guidelines for data analysis and interpretation, and a discussion of the underlying cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound
Summarizing quantitative data in a clear and structured format is essential for the comparison of different ADC candidates and for making informed decisions in drug development.
Table 1: Quantification of ADC Internalization using Fluorescence-Based Assays
This table summarizes the internalization efficiency of different ADCs in a target cell line. Data is typically acquired using flow cytometry, and the Mean Fluorescence Intensity (MFI) is a key parameter. The percentage of internalization is calculated based on the fluorescence signal of internalized antibodies relative to the total cell-associated fluorescence.
| ADC Candidate | Target Antigen | Cell Line | Time Point (hours) | MFI (Internalized) | % Internalization |
| ADC-A | HER2 | SK-BR-3 | 4 | 15,000 | 65% |
| ADC-A | HER2 | SK-BR-3 | 24 | 45,000 | 85% |
| ADC-B | EGFR | A431 | 4 | 8,000 | 40% |
| ADC-B | EGFR | A431 | 24 | 20,000 | 70% |
| Isotype Control | N/A | SK-BR-3 | 24 | 500 | <5% |
Table 2: Assessment of Bystander Killing Effect in Co-Culture Assays
The bystander effect refers to the ability of a payload released from a target cell to kill neighboring antigen-negative cells. This is a critical property for treating heterogeneous tumors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| ADC Candidate | Payload | Antigen-Positive Cell Line (Ag+) | Antigen-Negative Cell Line (Ag-) | Co-Culture Ratio (Ag+:Ag-) | IC50 of ADC on Ag- cells (nM) |
| ADC-C | MMAE | HER2+ (SK-BR-3) | HER2- (MCF7) | 1:1 | 5.2 |
| ADC-C | MMAE | HER2+ (SK-BR-3) | HER2- (MCF7) | 1:4 | 12.8 |
| ADC-D | Doxorubicin (B1662922) | HER2+ (SK-BR-3) | HER2- (MCF7) | 1:1 | 25.6 |
| ADC-D | Doxorubicin | HER2+ (SK-BR-3) | HER2- (MCF7) | 1:4 | 68.3 |
| Free Payload (MMAE) | MMAE | N/A | HER2- (MCF7) | N/A | 1.5 |
| Free Payload (Doxorubicin) | Doxorubicin | N/A | HER2- (MCF7) | N/A | 8.7 |
Experimental Protocols
Protocol 1: Fluorescence-Based Antibody Internalization Assay
This protocol describes a method to quantify the internalization of an ADC using a fluorescently labeled antibody and flow cytometry.
Materials:
-
Target-expressing cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Isotype control antibody labeled with the same fluorescent dye
-
Cell culture medium
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Antibody Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the fluorescently labeled ADC or isotype control at the desired concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 24 hours) at 37°C, 5% CO2. For the 0-hour time point, perform all steps on ice to measure surface binding only.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with cell culture medium.
-
Staining for Total vs. Internalized Antibody (Optional Quenching Step):
-
To differentiate between surface-bound and internalized antibody, a quenching step can be included. After harvesting, incubate the cells with a quenching agent (e.g., anti-fluorescent dye antibody) on ice. This will quench the fluorescence of the surface-bound ADC.
-
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer. Record the Mean Fluorescence Intensity (MFI) for each sample.
-
Data Analysis:
-
Total Binding: The MFI of cells incubated with the ADC at 4°C (or the 0-hour time point on ice) represents the total binding capacity.
-
Internalization: The MFI of cells incubated at 37°C represents the combination of surface-bound and internalized ADC. If a quenching step is used, the remaining MFI directly corresponds to the internalized ADC.
-
Percent Internalization: Calculate as: [(MFI at 37°C - MFI of isotype control) / (MFI at 4°C - MFI of isotype control)] x 100.
-
Protocol 2: pH-Sensitive Dye-Based Internalization Assay
This protocol utilizes a pH-sensitive dye that fluoresces only in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.
Materials:
-
Target-expressing cancer cell line
-
Antibody of interest
-
pH-sensitive dye labeling kit (e.g., IncuCyte® FabFluor-pH Red Antibody Labeling reagent)
-
Cell culture medium
-
96-well black, clear-bottom plate
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.[1]
-
Antibody Labeling: Label the antibody with the pH-sensitive dye according to the manufacturer's instructions. Typically, this involves a short incubation of the antibody with the dye reagent.[1]
-
Treatment: Add the labeled antibody to the cells at the desired concentrations.
-
Image Acquisition: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 30 minutes) for up to 48 hours. Alternatively, read the fluorescence intensity on a plate reader at specific time points.[2]
-
Data Analysis: Quantify the fluorescence intensity per well over time. The increase in fluorescence is directly proportional to the amount of internalized antibody.
Protocol 3: Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.[3]
-
ADC and corresponding free payload
-
Cell culture medium
-
96-well plate
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4). Also, seed Ag- cells alone as a control. Allow cells to adhere overnight.[3][4]
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC or free payload. Include an untreated control.[4]
-
Incubation: Incubate the plate for a period sufficient for the payload to induce cell death (typically 72-120 hours).[4]
-
Quantification of Bystander Killing:
-
Imaging: Use a high-content imager to specifically count the number of viable GFP-positive (Ag-) cells in each well.
-
Flow Cytometry: Harvest the cells and use flow cytometry to quantify the percentage of viable GFP-positive cells.
-
-
Data Analysis: For each ADC concentration, plot the viability of the Ag- cells in the co-culture compared to the Ag- monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect. Calculate the IC50 of the ADC on the Ag- cells in the co-culture.
Protocol 4: Conditioned Medium Bystander Effect Assay
This assay determines if the cytotoxic payload is released into the medium and can kill cells without direct cell-to-cell contact.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
ADC
-
Cell culture medium
-
Syringe filters (0.22 µm)
-
96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Prepare Conditioned Medium:
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be tested).[4]
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.[4]
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells. A decrease in viability indicates that a membrane-permeable payload is released into the medium.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow of Antibody-Drug Conjugate Internalization (this compound).
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Modulation of DNA damage response and induction of apoptosis mediates synergism between doxorubicin and a new imidazopyridine derivative in breast and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Two-Step Antibody-Dependent Cell-mediated Inhibition (ADCI) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Dependent Cell-mediated Inhibition (ADCI) is a critical mechanism of action for therapeutic antibodies, encompassing both direct and indirect methods of tumor cell destruction or inhibition. Direct mechanisms include Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), primarily mediated by Natural Killer (NK) cells, and Antibody-Dependent Cellular Phagocytosis (ADCP), carried out by macrophages and other phagocytic cells.[1] Indirect mechanisms involve the release of soluble factors, such as cytokines and cytotoxic granules, from activated immune cells, which can then independently induce target cell death or growth inhibition.
This application note provides a detailed protocol for a two-step this compound assay designed to comprehensively evaluate the efficacy of therapeutic antibodies. The first part of the protocol focuses on the direct this compound (ADCC/ADCP) activity, while the second part details a supernatant transfer experiment to measure the indirect inhibitory effects of soluble mediators released by activated effector cells. This two-step approach allows for a more complete understanding of an antibody's multifaceted anti-tumor activity.
Principle of the Two-Step this compound Assay
The two-step this compound assay is designed to dissect the direct and indirect effector functions of an antibody.
Step 1: Direct this compound (ADCC/ADCP) Co-culture. In this step, target cells (e.g., tumor cells expressing the antigen of interest), effector cells (e.g., NK cells for ADCC or macrophages for ADCP), and the therapeutic antibody are co-incubated. This allows for the direct killing of target cells through the release of cytotoxic granules (ADCC) or engulfment by effector cells (ADCP). The efficiency of direct this compound is quantified at the end of this co-culture period.
Step 2: Indirect this compound (Supernatant Transfer). The supernatant from the direct this compound co-culture, which now contains soluble factors released by the activated effector cells, is collected. This conditioned media is then transferred to a fresh culture of target cells. The subsequent inhibition of target cell growth or induction of apoptosis is measured to determine the indirect, soluble factor-mediated anti-tumor effects.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier (Example) | Catalog Number (Example) |
| Cell Lines | Target Cell Line (e.g., Raji - CD20+) | ATCC | CCL-86 |
| Effector Cell Line (e.g., NK-92 - CD16a+) | ATCC | CRL-2407 | |
| Effector Cell Line (e.g., THP-1 - for macrophage differentiation) | ATCC | TIB-202 | |
| Antibodies | Therapeutic Antibody (Test Article) | In-house or Commercial | N/A |
| Isotype Control Antibody | BioLegend | 400124 | |
| Anti-CD16 Antibody (for blocking) | BioLegend | 302002 | |
| Reagents | RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 | |
| Calcein-AM | Thermo Fisher Scientific | C3100MP | |
| Propidium Iodide (PI) or 7-AAD | Thermo Fisher Scientific | P3566, A1310 | |
| LDH Cytotoxicity Assay Kit | Promega | G1780 | |
| Human Granzyme B ELISA Kit | Abcam | ab235635 | |
| Human TNF-alpha ELISA Kit | R&D Systems | DTA00D | |
| Human IFN-gamma ELISA Kit | R&D Systems | DIF50C | |
| Luminex Human Cytokine Panel | R&D Systems | LXSAHM | |
| Equipment | 96-well flat-bottom and U-bottom plates | Corning | 3599, 3799 |
| CO2 Incubator | Thermo Fisher Scientific | Heracell VIOS 160i | |
| Centrifuge with plate rotor | Eppendorf | 5810 R | |
| Flow Cytometer | Beckman Coulter | CytoFLEX | |
| Plate Reader (Absorbance and Fluorescence) | Molecular Devices | SpectraMax i3x | |
| Hemocytometer or Automated Cell Counter | Bio-Rad | TC20 |
Experimental Protocols
Part 1: Direct this compound (ADCC/ADCP) Assay
This part of the protocol measures the direct killing or phagocytosis of target cells by effector cells in the presence of the therapeutic antibody.
1.1. Preparation of Cells
-
Target Cells: Culture the target cell line (e.g., Raji) in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). For cytotoxicity assays, label the target cells with Calcein-AM according to the manufacturer's protocol. Briefly, incubate cells with Calcein-AM, wash twice with PBS, and resuspend in assay medium at the desired concentration.
-
Effector Cells (ADCC): Culture NK-92 cells in complete RPMI-1640 medium. On the day of the assay, harvest the cells, wash, and resuspend in assay medium at the required concentration to achieve the desired Effector-to-Target (E:T) ratios.
-
Effector Cells (ADCP): To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, wash the adherent macrophages with warm PBS before adding the target cells and antibody.
1.2. Assay Procedure
-
Seed the labeled target cells into a 96-well U-bottom plate at a density of 1 x 10^4 cells/well in 50 µL of assay medium.
-
Prepare serial dilutions of the therapeutic antibody and isotype control in assay medium. Add 50 µL of the antibody dilutions to the wells containing the target cells. Incubate for 30 minutes at 37°C to allow for opsonization.
-
Add 100 µL of the effector cell suspension to each well to achieve the desired E:T ratio (e.g., 10:1 for NK cells, 5:1 for macrophages).
-
Include the following controls:
-
Target cells only (spontaneous release/background)
-
Target cells with effector cells (no antibody)
-
Target cells with isotype control antibody and effector cells
-
Target cells with lysis buffer (maximum release for cytotoxicity assays)
-
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
1.3. Data Acquisition and Analysis
-
For ADCC (Cytotoxicity):
-
LDH Release Assay: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant to a fresh flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture and incubate according to the manufacturer's instructions. Measure the absorbance at 490 nm.
-
Calcein-AM Release/Flow Cytometry: Resuspend the cells and add a viability dye like PI or 7-AAD. Analyze the samples on a flow cytometer. Gate on the Calcein-AM positive target cells and quantify the percentage of PI/7-AAD positive (dead) cells.
-
-
For ADCP (Phagocytosis):
-
Gently wash the wells to remove non-phagocytosed target cells.
-
Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b).
-
Analyze the plate on a high-content imager or flow cytometer to quantify the percentage of macrophages that have engulfed fluorescently labeled target cells.
-
Calculation of Percent Specific Cytotoxicity/Phagocytosis:
% Specific Activity = [(Experimental Value - Spontaneous Value) / (Maximum Value - Spontaneous Value)] * 100
Part 2: Indirect this compound (Supernatant Transfer) Assay
This part of the protocol assesses the inhibitory effect of soluble factors released from the activated effector cells.
2.1. Generation of Conditioned Medium
-
Follow steps 1.2.1 to 1.2.6 of the Direct this compound Assay protocol.
-
After the 4-6 hour incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell pellet.
2.2. Supernatant Transfer and Target Cell Culture
-
Seed fresh, unlabeled target cells in a new 96-well flat-bottom plate at a density of 5 x 10^3 cells/well in 50 µL of fresh complete medium.
-
Add 50 µL of the collected conditioned medium to the corresponding wells.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
2.3. Measurement of Indirect Inhibition
-
Cell Viability/Proliferation Assay: At the end of the incubation period, assess target cell viability using a metabolic assay (e.g., MTS or resazurin) or by direct cell counting.
-
Apoptosis Assay: Stain the cells with Annexin V and a viability dye (e.g., PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
2.4. Quantification of Soluble Mediators
The collected supernatant from step 2.1 can be analyzed to identify the specific soluble factors responsible for the indirect this compound effect.
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNF-α, IFN-γ) and cytotoxic molecules (e.g., Granzyme B). Follow the manufacturer's protocol for the assay.[2][3][4][5][6]
-
Luminex Multiplex Assay: For a broader analysis of multiple cytokines simultaneously, a Luminex-based multiplex assay can be employed.[1][7][8][9] This allows for a comprehensive profiling of the cytokine storm induced by the therapeutic antibody.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Direct this compound Assay Parameters
| Parameter | ADCC Assay | ADCP Assay |
| Target Cell Line | e.g., Raji (CD20+) | e.g., SK-BR-3 (HER2+) |
| Effector Cell Type | NK-92 or primary NK cells | Differentiated THP-1 or primary macrophages |
| E:T Ratio | 10:1, 5:1, 2.5:1 | 5:1, 2:1, 1:1 |
| Antibody Concentration Range | 0.01 - 1000 ng/mL | 0.1 - 10,000 ng/mL |
| Incubation Time | 4 hours | 6 hours |
| Primary Readout | % Specific Lysis (LDH, Flow Cytometry) | % Phagocytosis |
Table 2: Indirect this compound Assay - Soluble Mediator Concentrations (Example Data)
| Condition | Granzyme B (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) |
| No Antibody Control | 15 ± 5 | 25 ± 8 | 10 ± 3 |
| Isotype Control (1 µg/mL) | 20 ± 7 | 30 ± 10 | 12 ± 4 |
| Therapeutic Ab (1 µg/mL) | 550 ± 45 | 800 ± 60 | 450 ± 30 |
Visualizations
Signaling Pathway Diagram
References
- 1. precisionformedicine.com [precisionformedicine.com]
- 2. bioworlde.com [bioworlde.com]
- 3. Human Granzyme B ELISA Kit (ab235635) | Abcam [abcam.com]
- 4. cellsciences.com [cellsciences.com]
- 5. mabtech.com [mabtech.com]
- 6. fn-test.com [fn-test.com]
- 7. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
- 9. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antibody-Dependent Cellular Inhibition (ADCI) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Antibody-Dependent Cellular Inhibition (ADCI) assay, particularly in the context of Plasmodium falciparum research. Our goal is to help you improve the reliability and consistency of your experimental results.
Troubleshooting Guides
This section addresses common issues encountered during the this compound assay. Each problem is presented with potential causes and practical solutions.
Issue 1: High Variability in Specific Growth Inhibition (SGI) Between Experiments
Inconsistent SGI values are a frequent challenge in this compound assays, making it difficult to compare results across different experiments or studies.
| Potential Cause | Recommended Solution |
| Donor-to-Donor Variability in Effector Cells | Use cryopreserved peripheral blood mononuclear cells (PBMCs) from a single, qualified donor for a batch of experiments to reduce biological variability.[1][2] If using fresh monocytes, characterize the donor's Fcγ receptor genotype, as polymorphisms can affect assay performance. |
| Inconsistent Parasite Stage Synchronization | Ensure a consistent and high degree of parasite synchronization. Use a combination of methods like sorbitol and Percoll gradients for tight synchronization of the parasite culture to the schizont stage.[3][4] |
| Variable Monocyte Activation | Standardize the monocyte isolation and plating procedure. Ensure monocytes are properly adhered and washed before adding other components. For cryopreserved cells, rest them overnight after thawing to restore function.[1][2] |
| Inconsistent Antibody Quality | Use a standardized protocol for IgG purification, such as Protein A/G affinity chromatography, to ensure high purity and consistent antibody concentrations.[5][6][7] Avoid repeated freeze-thaw cycles of antibody aliquots. |
| Assay Drift Over Time | Run a positive control (e.g., a known potent anti-malarial antibody) and a negative control (e.g., non-immune IgG) in every assay to monitor for and normalize inter-assay variability.[8] |
Issue 2: High Background (Low SGI in Negative Controls)
High background signal can mask the true inhibitory effect of the test antibodies, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Non-Specific Monocyte Activation | Ensure thorough washing of adherent monocytes to remove any residual non-adherent cells or contaminants that might cause non-specific activation. |
| Contaminants in Reagents | Use high-quality, sterile, and endotoxin-free reagents, including culture media, buffers, and water. Contaminants can lead to non-specific cellular activation. |
| Cross-Reactivity of Secondary Reagents (if applicable) | If using any secondary detection reagents, ensure they do not cross-react with other components in the assay. Run appropriate controls to test for this.[9] |
| Poor Quality Serum or IgG | Use IgG from non-immune donors that has been screened for any cross-reactive antibodies. Ensure the purification process effectively removes other serum components that might cause non-specific effects. |
Issue 3: Low Sensitivity (Poor SGI with Positive Control Antibodies)
Low sensitivity can lead to false-negative results, where a potentially effective antibody is deemed inactive.
| Potential Cause | Recommended Solution |
| Suboptimal Effector to Target (E:T) Cell Ratio | Optimize the ratio of monocytes (effector cells) to parasitized red blood cells (target cells). A suboptimal ratio can lead to a weaker this compound effect. This often requires titration experiments.[10][11][12] |
| Poor Effector Cell Viability or Function | Check the viability of monocytes after isolation and plating. If using cryopreserved cells, ensure they have been properly thawed and rested to regain functionality.[1][2] |
| Degraded or Inactive Antibodies | Verify the integrity and activity of your positive control antibody. Improper storage or handling can lead to degradation. |
| Low Parasite Viability | Ensure the P. falciparum culture is healthy and has a high replication rate before starting the assay. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence the this compound assay.
Table 1: Effect of Effector to Target (E:T) Ratio on Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity
Note: This data is from an ADCC assay, a related assay that demonstrates the principle of E:T ratio dependency. The optimal ratio for an this compound assay should be empirically determined.
| E:T Ratio | % ADCC Activity |
| 0.5:1 | 14.0% |
| 1:1 | 26.2% |
| 2:1 | 40.6% |
| 6:1 | 74.7% |
| (Data adapted from a study on trastuzumab-mediated ADCC against BT474 cells)[10] |
Table 2: Representative Specific Growth Inhibition (SGI) Data
| Parameter | Value |
| SGI Range in a Pediatric Cohort | -30.39% to 103.10% |
| Median SGI in a Pediatric Cohort | 46.18% |
| (Data from a longitudinal cohort study in Ghanaian children)[8] |
Experimental Protocols
1. Protocol for Monocyte Isolation and Plating
This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation : Isolate PBMCs from heparinized blood using Ficoll-Hypaque density gradient centrifugation.
-
Monocyte Adherence :
-
Resuspend PBMCs in RPMI 1640 medium.
-
Adjust the cell concentration to 2 x 10^5 monocytes per 100 µL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
-
Washing :
-
Gently remove non-adherent cells by aspirating the medium.
-
Wash the adherent monocytes three times with 200 µL of RPMI per well.[1]
-
2. Protocol for P. falciparum Culture and Synchronization
This protocol ensures a synchronous culture of parasites at the schizont stage.
-
Parasite Culture : Culture P. falciparum in RPMI 1640 supplemented with 0.5% Albumax and human erythrocytes.[1]
-
Synchronization :
-
Preparation for Assay :
-
Adjust the parasitemia of the synchronized schizont culture to 0.5-1.0% at a 4% hematocrit for use in the this compound assay.[1]
-
3. Protocol for IgG Purification
This protocol describes the purification of IgG from serum samples.
-
Method Selection : Use Protein A/G affinity chromatography for efficient purification of human IgG.[5][7][14]
-
Sample Preparation : Clarify serum by centrifugation to remove any particulate matter.
-
Affinity Chromatography :
-
Equilibrate the Protein A/G column with a binding buffer (e.g., PBS, pH 7.4).
-
Load the serum sample onto the column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
-
Elution : Elute the bound IgG using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Neutralization and Dialysis : Immediately neutralize the eluted IgG with a high pH buffer (e.g., 1 M Tris, pH 8.5) and dialyze against PBS to remove the elution buffer and restore the physiological pH.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of the this compound assay.
This compound Experimental Workflow
Caption: General experimental workflow for the this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay measures the ability of antibodies to cooperate with effector cells, typically monocytes, to inhibit the in vitro growth of pathogens like P. falciparum.[3][15] Cytophilic antibodies (IgG1 and IgG3) bind to parasite antigens on the surface of merozoites released from infected red blood cells. The Fc portion of these antibodies then cross-links Fc gamma receptors (FcγRI and FcγRIIa) on the surface of monocytes, triggering a signaling cascade that results in the release of soluble mediators, such as TNF-α.[16][17][18][19] These mediators then inhibit the growth of surrounding parasites.[1]
Q2: Which antibody isotypes are effective in the this compound assay?
Cytophilic IgG isotypes, specifically IgG1 and IgG3, are effective in mediating this compound because they bind with high affinity to Fc gamma receptors on monocytes.[1][16] Non-cytophilic isotypes like IgG2, IgG4, and IgM are not efficient in this assay.[1]
Q3: Should I use fresh or cryopreserved monocytes/PBMCs?
Cryopreserved PBMCs can provide a more consistent source of effector cells compared to fresh cells, as they reduce the donor-to-donor and day-to-day variability.[1][2] However, it is crucial to rest the cryopreserved cells overnight after thawing to restore their full functional capacity.[1][2] Using non-rested cryopreserved cells can lead to significantly lower activity.[1][2]
Q4: How is the inhibitory effect measured in the this compound assay?
The primary readout of the this compound assay is the Specific Growth Inhibition (SGI) index. This is calculated by comparing the parasite growth (parasitemia) in the presence of test antibodies and monocytes to the growth in control conditions (e.g., with non-immune antibodies and monocytes).[8] Parasitemia can be assessed by microscopic counting of Giemsa-stained blood smears or by flow cytometry using a DNA-intercalating dye.[1]
Q5: What are the key controls to include in an this compound assay?
-
Positive Control: A well-characterized antibody known to have strong this compound activity.
-
Negative Control: IgG from a non-immune donor to determine the baseline level of parasite growth.
-
Parasite Growth Control: Parasites cultured with test antibodies but without monocytes.
-
Monocyte Control: Parasites cultured with monocytes but without test antibodies.
-
No-Cell Control: Culture medium alone to check for contamination.
Q6: What is the difference between a one-step and a two-step this compound assay?
-
One-Step this compound: Monocytes, antibodies, and parasites are all co-incubated for the entire duration of the assay (typically 96 hours).[1]
-
Two-Step this compound: Monocytes are first incubated with antibodies and parasites for a shorter period (e.g., 12-18 hours). The supernatant, containing the soluble mediators released by the activated monocytes, is then collected and transferred to a fresh parasite culture to assess its inhibitory effect.[1][17] This variation can help to specifically study the role of the soluble mediators.
References
- 1. vac4all.org [vac4all.org]
- 2. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 4. New synchronization method for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of immunoglobulin purification methods and their impact on quality and yield of antigen-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of immunoglobulin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody purification | Abcam [abcam.com]
- 8. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The importance of the ratio between effector and target cells for detection of serum blocking of tumor lymphocytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The attacker: target-cell ratio and serum effects on in vitro cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vac4all.org [vac4all.org]
- 18. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Control of cytokine production by human Fc gamma receptors: implications for pathogen defense and autoimmunity [frontiersin.org]
Technical Support Center: Troubleshooting Variability in Antibody-Drug Conjugate (ADC) Experiments
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide guidance on troubleshooting specific issues encountered during their experiments.
Section 1: ADC Construct and Manufacturing Variability
The inherent complexity of ADCs, comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker, presents significant manufacturing challenges. Variability at this stage can have profound effects on downstream experiments.[1]
FAQ 1.1: What causes batch-to-batch variability in the Drug-to-Antibody Ratio (DAR) and how can it be controlled?
Answer: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly impacts the efficacy and safety of an ADC.[2][3] Variability in DAR often stems from the stochastic nature of the conjugation process, particularly with traditional methods that target lysine (B10760008) or cysteine residues.[4][5] Inconsistent reaction conditions, such as reactant concentrations, temperature, and pH, can lead to different DAR profiles between batches. Higher DARs can increase potency but may also lead to greater aggregation and faster clearance in vivo.[6][7]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Inconsistent average DAR between batches. | Variation in conjugation reaction parameters (e.g., molar ratio of linker-payload to antibody, temperature, pH, reaction time). | Standardize and tightly control all conjugation reaction parameters. Implement robust process analytical technology (PAT) to monitor the reaction in real-time. |
| Broad distribution of DAR species (e.g., high levels of unconjugated antibody or highly conjugated species). | Non-specific conjugation chemistry. | Consider site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[8] |
| Discrepancies in DAR values between different analytical methods. | Method-specific biases or inadequate method validation. | Use orthogonal analytical methods for DAR determination (e.g., HIC and RP-HPLC) and ensure each method is properly validated.[4][9] |
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug load distribution and calculate the average DAR of a cysteine-linked ADC.[4]
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is typically used.
-
Mobile Phase A: A high-salt buffer (e.g., 50 mM Sodium Phosphate (B84403) with 1.5 M Ammonium Sulfate, pH 7.0).[10]
-
Mobile Phase B: A low-salt buffer, often the same buffer as Mobile Phase A but without the salt, and may contain a small percentage of organic solvent like isopropanol (B130326) or acetonitrile.[10]
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.[10][11]
-
Detection: UV detection at 280 nm.
-
Data Analysis: The peak area for each species is integrated. The weighted average DAR is calculated based on the relative percentage of each peak area and its corresponding drug load.[4]
Quantitative Data: Example of DAR Distribution
| DAR Species | Batch 1 (% Peak Area) | Batch 2 (% Peak Area) | Batch 3 (% Peak Area) |
| DAR 0 | 5.2 | 8.1 | 4.9 |
| DAR 2 | 25.8 | 30.5 | 26.1 |
| DAR 4 | 48.1 | 45.3 | 47.8 |
| DAR 6 | 18.7 | 14.9 | 19.0 |
| DAR 8 | 2.2 | 1.2 | 2.2 |
| Average DAR | 3.8 | 3.5 | 3.8 |
This table illustrates typical batch-to-batch variability in DAR distribution for a cysteine-linked ADC.
FAQ 1.2: What are common causes of ADC aggregation and how can it be prevented?
Answer: ADC aggregation is a common and critical issue that can impact efficacy, increase immunogenicity, and lead to off-target toxicity.[12][13][14] The primary driver of aggregation is the increased hydrophobicity of the ADC resulting from the conjugation of a hydrophobic payload.[14][15] Other contributing factors include unfavorable buffer conditions (pH and ionic strength), high DAR, and environmental stressors like freeze-thaw cycles and mechanical shaking.[2][15]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Increased high molecular weight species (HMWS) observed by SEC. | Hydrophobic interactions due to payload conjugation. | Optimize the formulation with excipients (e.g., polysorbates, sugars) to minimize hydrophobic interactions. Consider using more hydrophilic linkers or payloads.[12] |
| Aggregation occurs at a specific pH. | The pH of the buffer is close to the isoelectric point (pI) of the ADC, where solubility is minimal. | Adjust the buffer pH to be at least 1 unit away from the ADC's pI.[15] |
| Aggregation increases after freeze-thaw cycles. | Cryo-concentration and formation of ice-water interfaces are causing denaturation. | Aliquot the ADC into single-use volumes. Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.[2] |
| Product loss during purification steps. | Precipitation of aggregates. | Implement robust process controls to minimize aggregation during manufacturing, such as optimizing mixing conditions to reduce shear stress.[12] |
Experimental Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.[16]
Methodology:
-
Column: An SEC column with a suitable pore size for separating the ADC monomer from its aggregates (e.g., Agilent AdvanceBio SEC).[17]
-
Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, typically a phosphate buffer with a salt like NaCl or Na2SO4 (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).[18]
-
Flow Rate: A slow flow rate (e.g., 0.5-1.0 mL/min) is used to ensure proper separation.[18]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject a defined volume (e.g., 10-20 µL) and monitor the eluent with a UV detector at 280 nm.[2]
-
Data Analysis: Integrate the peak areas for high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each relative to the total peak area.[2]
Section 2: In Vitro Assay Variability
In vitro assays are fundamental for characterizing the biological activity of ADCs. However, the complexity of these molecules can introduce significant variability.
FAQ 2.1: How can I minimize variability in cell-based cytotoxicity assays for ADCs?
Answer: Cell-based cytotoxicity assays are essential for determining the potency of an ADC. Variability in these assays can arise from several sources, including the cell line itself (e.g., inconsistent target antigen expression, passage number), assay reagents (e.g., lot-to-lot variation in serum), and procedural inconsistencies (e.g., cell seeding density, incubation times).[19]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| High well-to-well or plate-to-plate variability in cell viability readouts. | Inconsistent cell seeding density. Edge effects in the microplate. | Use an automated cell counter for accurate cell counts. Avoid using the outer wells of the plate or fill them with a blank medium. |
| Drift in IC50 values over time. | Changes in cell line characteristics due to high passage number. | Use a well-characterized cell bank with a defined passage number limit. Regularly verify target antigen expression. |
| Inconsistent results between experiments. | Lot-to-lot variability in assay reagents (e.g., fetal bovine serum, detection reagents). | Qualify new lots of critical reagents against a reference standard before use in routine assays. |
| Poor assay window (signal-to-noise ratio). | Suboptimal assay parameters (e.g., cell density, incubation time). | Optimize cell density and incubation time to achieve a robust assay window.[20] |
Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)
Objective: To measure the cytotoxic effect of an ADC on a target cell line and determine the IC50 value.[21]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare a serial dilution of the ADC and add it to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Signal Detection: After an appropriate incubation period with the reagent, measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot the cell viability against the ADC concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[22]
Section 3: In Vivo Study Variability
Preclinical in vivo studies are critical for evaluating the efficacy and safety of ADCs before they move into clinical trials. However, these studies are often plagued by high variability.
FAQ 3.1: What factors contribute to high pharmacokinetic (PK) variability in preclinical in vivo studies?
Answer: The pharmacokinetic (PK) profile of an ADC is complex, as it involves the antibody, the conjugated payload, and the unconjugated payload. High inter-individual variability is common in in vivo studies.[23] This variability can be influenced by intrinsic factors related to the animal model (e.g., age, sex, disease state) and extrinsic factors related to the ADC itself (e.g., DAR, linker stability, payload hydrophobicity).[8][23] Antibody properties, such as target binding and Fc-receptor interactions, also play a significant role.[1]
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Rapid clearance of the ADC from circulation. | High DAR leading to increased hydrophobicity and clearance. Instability of the linker causing premature payload release. | Optimize the DAR to balance potency and PK profile.[6] Select a more stable linker chemistry for the specific application. |
| High inter-animal variability in ADC exposure (AUC). | Differences in tumor burden or target antigen expression among animals. Variability in metabolic and clearance pathways. | Ensure uniform tumor size and target expression at the start of the study. Increase the number of animals per group to improve statistical power. |
| Inconsistent levels of free payload detected in plasma. | In vivo deconjugation of the ADC. | Characterize the in vivo stability of the ADC in preliminary studies. Use analytical methods that can differentiate between intact ADC, partially deconjugated species, and free payload.[3] |
Experimental Protocol: General In Vivo PK Study
Objective: To determine the pharmacokinetic parameters of an ADC in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., tumor-bearing mice).
-
Dosing: Administer the ADC, typically via intravenous injection, at a defined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.).
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Bioanalysis: Use a validated bioanalytical method (e.g., ligand-binding assay or LC-MS) to measure the concentrations of total antibody, intact ADC, and/or free payload.[9]
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
References
- 1. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Multiple Factors Influencing ADC Pharmacokinetics | AxisPharm [axispharm.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. pharmtech.com [pharmtech.com]
- 16. lcms.cz [lcms.cz]
- 17. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. Challenges in the development of a robust bioassay for an ADC | Quality Assistance [quality-assistance.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Antibody-Dependent Cell-mediated Inhibition (ADCI) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific inhibition in their Antibody-Dependent Cell-mediated Inhibition (ADCI) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific inhibition in an this compound assay?
A1: Non-specific inhibition in an this compound assay refers to any reduction in the viability or proliferation of target cells that is not mediated by the specific binding of the antibody to its target antigen and the subsequent engagement of effector cells. This can lead to an overestimation of the antibody's true efficacy.
Q2: Why is it crucial to control for non-specific inhibition?
A2: Controlling for non-specific inhibition is essential for generating reliable and reproducible data.[1] It allows researchers to accurately distinguish between the specific, antigen-dependent effects of the primary antibody and any background effects, ensuring that the observed inhibition is genuinely due to the intended this compound mechanism.
Q3: What are the common causes of non-specific inhibition?
A3: Several factors can contribute to non-specific inhibition, including:
-
Antibody-related factors: The antibody itself may have cytotoxic effects, or it may bind non-specifically to cell surface receptors other than the target antigen. An example of this is the binding of the antibody's Fc region to Fc receptors on target cells.[2]
-
Effector cell-related factors: Effector cells may exhibit baseline levels of cytotoxicity or inhibition against target cells, even in the absence of a specific antibody.
-
Assay components: Components of the culture medium, such as serum or other supplements, can sometimes have inhibitory effects on target cell growth.
-
Compound interference: If testing small molecule inhibitors, the compounds themselves might interfere with the assay readout or be cytotoxic.[3][4]
Q4: What are the essential negative controls for an this compound assay?
A4: To account for non-specific inhibition, the following negative controls are essential:
-
Isotype Control: An antibody of the same isotype (e.g., IgG1, IgG2a) and from the same host species as the primary antibody, but which does not recognize the target antigen.[1][2][5][6] This control helps to identify any effects caused by the antibody's Fc region binding to Fc receptors on effector or target cells.[1][2]
-
Target Cells + Effector Cells (No Antibody): This control measures the baseline level of inhibition or cytotoxicity exerted by the effector cells on the target cells in the absence of any antibody.
-
Target Cells Only: This control measures the natural growth rate of the target cells over the course of the assay.
-
Effector Cells Only: This helps to assess the viability of the effector cells alone.
-
Unrelated Antibody Control: An antibody that is specific for an antigen not present on the target cells.
Q5: How can I differentiate between true this compound activity and non-specific inhibition?
A5: True this compound activity is characterized by a significantly higher level of inhibition in the presence of the specific antibody compared to all the negative controls. By subtracting the background inhibition observed in the isotype control and "effector cells + target cells only" wells, you can determine the specific this compound activity.
Q6: What should I do if I observe high background inhibition in my negative controls?
A6: High background inhibition can obscure the true this compound effect. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background inhibition in the "effector cells + target cells only" control. | Effector cells are overly activated or have high basal cytotoxicity. | Optimize the effector-to-target cell ratio. Reduce the incubation time. Ensure effector cells are properly washed and handled to minimize spontaneous activation. |
| Target cells are overly sensitive to co-culture conditions. | Check the viability of target cells in monoculture. Use a different target cell line if necessary. | |
| High background inhibition with the isotype control antibody. | Non-specific binding of the isotype control to Fc receptors on effector or target cells.[1][2] | Use an isotype control from a highly reputable source that has been validated for low non-specific binding. Ensure the isotype control is used at the same concentration as the test antibody.[7] Consider using F(ab')2 fragments of the primary antibody as a control, as they lack the Fc region. |
| Contaminants in the antibody preparation. | Use highly purified antibodies (e.g., affinity-purified). | |
| Variability in results between experiments. | Inconsistent cell numbers or viability. | Always perform accurate cell counts and viability assessments (e.g., trypan blue exclusion) before each experiment. |
| Reagent variability. | Use the same lot of reagents (e.g., media, serum, antibodies) whenever possible. If a new lot must be used, perform a bridging study to ensure consistency. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[8] |
Experimental Protocols
Protocol for Isotype Control in this compound Assay
-
Select the appropriate isotype control: The isotype control must match the host species, isotype (class and subclass), and light chain of the primary antibody.[1][6][7] If the primary antibody is conjugated, the isotype control should have the same conjugation.[2][7]
-
Prepare the isotype control: Reconstitute and dilute the isotype control antibody to the exact same concentration as the primary test antibody.
-
Set up the control well: In a dedicated well of your assay plate, add the target cells, effector cells, and the isotype control antibody.
-
Incubate: Incubate the plate under the same conditions as the rest of the experiment.
-
Analyze: Measure the level of inhibition in the isotype control well and use this value to subtract from the inhibition observed with the specific antibody.
Data Presentation
Example this compound Assay Data
| Condition | Description | % Inhibition (Mean ± SD) | Specific Inhibition (%) |
| Test Antibody | Target Cells + Effector Cells + Specific Antibody | 65 ± 4.5 | 45 |
| Isotype Control | Target Cells + Effector Cells + Isotype Control Antibody | 20 ± 3.2 | N/A |
| Effector Control | Target Cells + Effector Cells (No Antibody) | 15 ± 2.8 | N/A |
| Target Control | Target Cells Only | 0 ± 1.5 | N/A |
Specific Inhibition = % Inhibition (Test Antibody) - % Inhibition (Isotype Control)
Visualizations
Diagrams
Caption: A diagram illustrating the mechanism of Antibody-Dependent Cell-mediated Inhibition (this compound).
Caption: A workflow diagram for an this compound assay, highlighting the essential control groups.
Caption: A troubleshooting flowchart for addressing high non-specific inhibition in this compound assays.
References
- 1. Isotype Control Antibodies | BioXcell | Bio X Cell [bioxcell.com]
- 2. Isotype Control Antibodies | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isotype Controls | Antibodies.com [antibodies.com]
- 6. cusabio.com [cusabio.com]
- 7. Isotype control selection guide | Abcam [abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Addressing Inter-Plate Variability in Antibody-Drug Conjugate Internalization (ADCI) Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inter-plate variability in Antibody-Drug Conjugate Internalization (ADCI) assay results.
Frequently Asked Questions (FAQs)
Q1: What is inter-plate variability and why is it a concern in this compound assays?
Q2: What is an acceptable level of inter-plate variability for an this compound assay?
A2: Generally, for immunoassays like ELISA, which share similarities with this compound assays, an inter-assay coefficient of variation (%CV) of less than 15% is considered acceptable.[4][5] However, the acceptable %CV for a specific this compound assay may depend on the assay's specific requirements and the stage of drug development. It is recommended to establish internal acceptance criteria based on assay performance and validation data.
Q3: How is the inter-assay Coefficient of Variation (%CV) calculated?
A3: The inter-assay %CV is calculated to assess the reproducibility of an assay across different plates and different runs.[5] To calculate it, you typically run the same set of controls (e.g., a high and a low concentration control) on each plate. The %CV is then calculated as follows:
%CV = (Standard Deviation of the control means across all plates / Overall Mean of the control means across all plates) x 100 [4]
Troubleshooting Guide: High Inter-Plate Variability
High inter-plate variability in this compound assay results can arise from several factors. This guide provides a systematic approach to identifying and mitigating these sources of error.
| Potential Cause | Recommended Solution |
| 1. Pipetting and Liquid Handling Inconsistencies | - Calibrate and Maintain Pipettes: Regularly calibrate all single and multichannel pipettes to ensure accurate and precise liquid delivery. - Consistent Pipetting Technique: Use a consistent pipetting rhythm and technique for all steps, including reagent addition, cell seeding, and washing. Avoid introducing air bubbles. - Automated Liquid Handlers: If available, utilize automated liquid handling systems to minimize human error and improve consistency.[6] |
| 2. Reagent and Consumable Variability | - Lot-to-Lot Consistency: Qualify new lots of critical reagents such as antibodies, ADCs, and cell culture media before use in experiments.[2] - Reagent Preparation: Prepare fresh reagents for each assay run and ensure they are thoroughly mixed and equilibrated to the correct temperature before use.[7] - Plate Quality: Use high-quality microplates from a single, reliable supplier to minimize well-to-well and plate-to-plate variations in surface properties.[1] |
| 3. Cell Culture and Handling Variations | - Consistent Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments to avoid phenotypic drift.[8] - Standardized Cell Seeding: Ensure a uniform cell density across all wells and plates. Inconsistent cell numbers will directly impact the internalization signal. - Cell Health and Viability: Regularly monitor cell health and viability. Use of unhealthy or stressed cells can lead to variable assay performance. |
| 4. Incubation and Environmental Factors | - Temperature Uniformity: Ensure uniform temperature across the incubator. Avoid stacking plates, which can create temperature gradients. Place plates in the center of the incubator for more consistent heating. - Consistent Incubation Times: Adhere strictly to the specified incubation times for all steps of the assay. Use a calibrated timer. - Humidity Control: Maintain consistent humidity levels in the incubator to prevent evaporation from the wells, especially in 96-well plates ("edge effect"). Filling the outer wells with sterile water or PBS can help mitigate this. |
| 5. Assay Procedure and Timing | - Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire this compound assay workflow. - Staggered Plate Processing: If running multiple plates, consider staggering the start times to ensure that the timing of critical steps (e.g., reagent addition, washing, reading) is consistent for each plate. - Washing Steps: Ensure that the washing procedure is consistent and effective in removing unbound ADC without detaching cells. Automated plate washers should be properly maintained and calibrated.[7] |
| 6. Data Acquisition and Analysis | - Plate Reader Settings: Use consistent settings on the plate reader (e.g., gain, read height) for all plates within an experiment and across different experiments. - Normalization: If appropriate, normalize the data to an internal control on each plate to account for plate-to-plate differences. |
Quantitative Data Summary
The following table provides a hypothetical example of inter-assay precision data for an this compound assay. This data illustrates how to present and analyze inter-plate variability.
| Control Sample | Plate 1 (Signal) | Plate 2 (Signal) | Plate 3 (Signal) | Mean | Standard Deviation (SD) | Inter-Assay %CV |
| Low Control | 15,234 | 14,890 | 15,567 | 15,230 | 338.6 | 2.2% |
| High Control | 89,765 | 92,112 | 88,543 | 90,140 | 1819.5 | 2.0% |
This table presents simulated data for illustrative purposes.
Experimental Protocols
Key Experiment: Fluorescently Labeled this compound Assay
This protocol outlines a common method for measuring ADC internalization using a fluorescently labeled antibody.
Materials:
-
Target cells expressing the antigen of interest
-
Antibody-Drug Conjugate (ADC) labeled with a pH-sensitive fluorescent dye (e.g., pHrodo)
-
Control antibody (isotype control) labeled with the same dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or high-content imaging system
Methodology:
-
Cell Seeding: Seed target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the fluorescently labeled ADC and control antibody in cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the ADC or control antibody dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Signal Measurement:
-
For Plate Reader: At each time point, read the fluorescence intensity of the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
For High-Content Imaging: At each time point, acquire images of the cells using a high-content imaging system.
-
-
Data Analysis:
-
Subtract the background fluorescence from the untreated control wells.
-
Plot the fluorescence intensity against the ADC concentration to generate a dose-response curve for each time point.
-
Quantify the internalized signal using the analysis software for the imaging system.
-
Visualizations
ADC Internalization Pathways
dot
References
- 1. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cygnustechnologies.com [cygnustechnologies.com]
- 3. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 4. salimetrics.com [salimetrics.com]
- 5. 2bscientific.com [2bscientific.com]
- 6. cellgs.com [cellgs.com]
- 7. arp1.com [arp1.com]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Sensitivity of the ADCI Functional Assay
Welcome to the technical support center for the Antibody-Dependent Cell-mediated Inhibition (ADCI) functional assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and improve the sensitivity and reliability of your this compound assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The Antibody-Dependent Cell-mediated Inhibition (this compound) assay is a functional in vitro bioassay that measures the ability of antibodies to cooperate with effector cells, typically monocytes, to inhibit the growth of pathogens, most notably the blood stages of Plasmodium falciparum, the parasite that causes malaria.[1][2][3][4][5] The assay relies on the interaction between parasite-specific antibodies (primarily cytophilic isotypes like IgG1 and IgG3), which bind to parasite antigens, and Fc gamma receptors (FcγRs) on the surface of monocytes.[1][3] This engagement triggers the monocytes to release soluble factors that inhibit the development of parasites within red blood cells.[6][7]
Q2: What are the key components of an this compound assay?
The three essential components for a successful this compound assay are:
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs), specifically monocytes, are the primary effector cells.[3][4] The activity of monocytes can vary between donors.[8]
-
Antibodies: Immunoglobulins (IgG) from immune serum or purified monoclonal antibodies are tested for their ability to mediate this compound.[3][4]
-
Target Cells: Synchronized cultures of P. falciparum-infected red blood cells are used as the target.[1][9][10][11]
Q3: What is the difference between a one-step and a two-step this compound assay?
-
One-Step this compound: In this format, all three components (monocytes, antibodies, and infected red blood cells) are co-incubated for the entire duration of the assay (typically 72-96 hours).[1]
-
Two-Step this compound: This modified protocol involves a short initial incubation of monocytes with antibodies and mature schizonts.[1] The supernatants from this activation step, which contain the inhibitory soluble factors, are then collected and transferred to a fresh culture of infected red blood cells to measure parasite growth inhibition.[1][7]
Q4: Which antibody isotypes are most effective in this compound?
Cytophilic antibody isotypes, particularly IgG1 and IgG3, are the most effective in mediating this compound because they bind efficiently to FcγRs on monocytes.[1][6] Non-cytophilic isotypes like IgG2, IgG4, and IgM are generally not effective.[1]
Q5: How is parasite growth inhibition measured?
Parasite growth can be assessed by several methods, including:
-
Microscopy: Giemsa-stained thin blood smears are used to determine parasitemia by counting the number of infected red blood cells.[1]
-
Flow Cytometry: This high-throughput method can be used to quantify parasitemia, often using DNA dyes like SYBR Green I to stain the parasites.[8][10]
-
Biochemical Assays: Measurement of parasite-specific enzymes like lactate (B86563) dehydrogenase (pLDH) can also be used to estimate parasite viability.[12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can affect the sensitivity and reproducibility of the assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Parasite Growth Inhibition | 1. Ineffective Antibodies: - Incorrect antibody isotype (e.g., using non-cytophilic IgG). - Low concentration of parasite-specific antibodies. - Low affinity of antibodies for the target antigen.[13] 2. Suboptimal Effector Cells: - Poor monocyte viability or functionality due to improper isolation or handling. - Donor-to-donor variability in monocyte activity.[8] 3. Inefficient Effector to Target Ratio: - Too few monocytes to effectively inhibit parasite growth. 4. Issues with Parasite Culture: - Poorly synchronized parasite culture, leading to asynchronous merozoite release.[9][10] - Low initial parasitemia. | 1. Antibody Optimization: - Ensure the use of cytophilic IgG isotypes (IgG1, IgG3). Purify total IgG or use isotype-specific purification methods. - Perform antibody titration to determine the optimal concentration. - Consider the avidity of the antibody preparation. 2. Effector Cell Optimization: - Use fresh, healthy donor blood for monocyte isolation. Follow a standardized isolation protocol to ensure high viability and purity.[14][15][16][17][18] - Screen multiple donors to find those with consistently high monocyte activity. 3. Ratio Optimization: - Optimize the monocyte-to-infected red blood cell ratio. A common starting point is a 1:20 to 1:10 ratio.[19] 4. Parasite Culture Optimization: - Use tightly synchronized parasite cultures to ensure a burst of merozoite release.[2][9][10][11] - Start with a consistent and appropriate initial parasitemia (e.g., 0.5-1.0%).[1] |
| High Background (Inhibition in Control Wells) | 1. Non-specific Inhibition by Serum: - Presence of anti-malarial drugs or other inhibitory factors in the serum.[20] 2. Monocyte-mediated Inhibition without Specific Antibodies: - Non-specific activation of monocytes. 3. Contamination: - Microbial contamination of reagents or cultures. | 1. Sample Preparation: - Purify IgG from serum samples to remove confounding factors.[21][22][23][24] 2. Proper Controls: - Include controls with monocytes alone and antibodies alone to assess their individual effects on parasite growth. 3. Aseptic Technique: - Maintain strict aseptic technique throughout the experiment. Use sterile reagents and cultureware. |
| High Variability Between Replicates/Experiments | 1. Inconsistent Reagent Quality: - Variation in monocyte preparations from different donors or on different days. - Inconsistent parasite culture synchronization. - Degradation of antibodies or other reagents. 2. Pipetting Errors: - Inaccurate dispensing of cells, antibodies, or media. 3. Edge Effects in Culture Plates: - Evaporation from wells at the edge of the plate can lead to inconsistent results. | 1. Standardization: - Standardize all protocols, including cell isolation, parasite culture, and reagent preparation. - Use a single, qualified donor for monocytes within an experiment where possible. - Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. 2. Pipetting Technique: - Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Plate Layout: - Avoid using the outer wells of the culture plate, or fill them with sterile media to minimize evaporation from adjacent wells. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the this compound assay. These values should be optimized for each specific experimental system.
| Parameter | Recommended Range | Notes |
| Initial Parasitemia | 0.5% - 1.0% | Use tightly synchronized ring-stage parasites.[1] |
| Hematocrit | 2.5% - 5% | The final red blood cell concentration in the culture.[5] |
| Monocyte to Infected RBC Ratio | 1:10 - 1:20 | This ratio is critical for optimal inhibition and should be titrated.[19] |
| Merozoite to Monocyte Ratio (for two-step assay) | 1:1 - 10:1 | A ratio as low as one merozoite per monocyte can trigger a significant effect.[25] |
| Purified IgG Concentration | 0.5 - 2.0 mg/mL | Should be titrated for each antibody preparation.[5][19] |
| Incubation Time | 72 - 96 hours | For one-step assays, this allows for two parasite replication cycles.[1][5] |
Experimental Protocols
Monocyte Isolation from Peripheral Blood
This protocol describes a standard method for isolating monocytes from peripheral blood using density gradient centrifugation.
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[17]
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the Buffy coat layer containing the peripheral blood mononuclear cells (PBMCs).[17]
-
Wash the collected PBMCs twice with PBS by centrifuging at 200 x g for 5 minutes.[17]
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
To enrich for monocytes, plate the PBMCs in a tissue culture flask and incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).
-
Adherent monocytes can then be detached using a cell scraper or a non-enzymatic cell dissociation solution.
Synchronization of P. falciparum Culture
This protocol outlines a common method for synchronizing parasite cultures to the ring stage using sorbitol treatment.
-
Centrifuge the asynchronous parasite culture at 500 x g for 5 minutes and remove the supernatant.[2]
-
Resuspend the cell pellet in 5 volumes of 5% D-sorbitol solution and incubate for 10 minutes at 37°C. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.
-
Wash the cells three times with complete culture medium to remove the sorbitol and lysed cell debris.[2]
-
Resuspend the final cell pellet in complete culture medium at the desired hematocrit and continue incubation.
-
Repeat the sorbitol treatment after 48 hours to maintain synchrony.
Purification of IgG from Serum
This protocol describes a general method for purifying IgG from serum using Protein G affinity chromatography.
-
Equilibrate the Protein G agarose (B213101) column with a binding buffer (e.g., PBS, pH 7.4).[23]
-
Dilute the serum sample at least 1:1 with the binding buffer.[21]
-
Apply the diluted serum to the column and allow it to flow through by gravity.[21][23]
-
Wash the column with several volumes of binding buffer to remove non-bound proteins.[21][23]
-
Elute the bound IgG using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[23]
-
Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore the pH to a physiological range.[23]
-
Pool the fractions containing IgG and dialyze against PBS to remove the elution and neutralization buffers.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in monocytes.
This compound Experimental Workflow
Caption: General workflow for a one-step this compound assay.
References
- 1. vac4all.org [vac4all.org]
- 2. iddo.org [iddo.org]
- 3. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Dependent Cell-Mediated Inhibition (this compound) of Plasmodium falciparum: One- and Two-Step this compound Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rough Guide to Monocytes in Malaria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effect and interaction of monocytes, hyperimmune sera, and immunoglobulin G on the growth of asexual stage Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 10. An alternative protocol for Plasmodium falciparum culture synchronization and a new method for synchrony confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Can growth inhibition assays (GIA) predict blood-stage malaria vaccine efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation Protocol of Mouse Monocyte-derived Dendritic Cells and Their Subsequent In Vitro Activation with Tumor Immune Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vac4all.org [vac4all.org]
- 20. How Should Antibodies against P. falciparum Merozoite Antigens Be Measured? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Auto-IgG Purification from High Volume Serum Sample by Protein G Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of immunoglobulin purification methods and their impact on quality and yield of antigen-specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. omicsonline.org [omicsonline.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: One-Step vs. Two-Step ADCI Assay Methods
For researchers in immunology and drug development, particularly those working on antibody-based therapies, the Antibody-Drug Conjugate Internalization (ADCI) assay is a critical tool for evaluating the efficacy of antibody-dependent cellular responses. The choice between a one-step and a two-step this compound assay methodology can significantly impact experimental outcomes, throughput, and the specific biological questions that can be addressed. This guide provides an objective comparison of these two approaches, supported by detailed experimental protocols and visual workflows, to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Key Differences Between One-Step and Two-Step this compound Assays
The primary distinction between the one-step and two-step this compound assays lies in the experimental setup. The one-step method involves the simultaneous co-culture of effector cells (like monocytes), target cells (e.g., tumor cells or pathogens), and the antibody being tested. In contrast, the two-step method separates the activation of effector cells from the subsequent inhibition of target cells. This fundamental difference leads to distinct advantages and disadvantages for each approach.
| Feature | One-Step this compound Assay | Two-Step this compound Assay |
| Principle | Effector cells, target cells, and antibodies are co-incubated for the entire assay duration. | Effector cells are first activated by antibodies and target antigens; the resulting supernatant (containing soluble mediators) is then transferred to a culture of target cells. |
| Primary Endpoint | Direct measurement of target cell inhibition or death in the presence of effector cells and antibodies. | Measurement of target cell inhibition or death induced by soluble factors released from activated effector cells. |
| Key Advantage | Simpler setup, higher throughput, and captures the complete interplay of all components. | Allows for the specific study of soluble mediators and their effects, independent of direct cell-cell contact. |
| Key Disadvantage | Mechanistic insights into the role of soluble factors are limited. | More complex and time-consuming, with a higher potential for variability due to the additional steps. |
| Typical Rationale | High-throughput screening of antibody candidates for overall this compound activity. | Mechanistic studies to identify and characterize the soluble factors responsible for target cell inhibition. |
Experimental Workflows
To visualize the procedural differences, the following diagrams illustrate the workflows for both the one-step and two-step this compound assays.
Delving into the Mechanism: The this compound Signaling Pathway
The initiation of an this compound response in monocytes is predominantly triggered by the cross-linking of Fc gamma receptors (FcγR) on the monocyte surface by antibodies opsonizing the target antigen. This engagement activates a downstream signaling cascade, leading to the release of cytotoxic or inhibitory molecules.
Detailed Experimental Protocols
The following are generalized protocols for one-step and two-step this compound assays, which may require optimization based on the specific cell types and antibodies used.
One-Step this compound Assay Protocol
Objective: To measure the direct, combined effect of antibodies and effector cells on target cell viability.
Materials:
-
Effector cells (e.g., human peripheral blood mononuclear cells, PBMCs, or isolated monocytes)
-
Target cells (e.g., tumor cell line or pathogen-infected red blood cells)
-
Test and control antibodies (IgG)
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
Cell viability reagent (e.g., MTS, resazurin, or a method for quantifying target cell numbers)
Procedure:
-
Effector Cell Preparation: Isolate effector cells from a healthy donor. Adjust the cell concentration to the desired effector-to-target (E:T) ratio in complete culture medium.
-
Target Cell Preparation: Harvest and wash the target cells. Resuspend them at a predetermined concentration in complete culture medium.
-
Assay Setup: a. In a 96-well plate, add the test and control antibodies at various concentrations. b. Add the target cells to each well. c. Add the effector cells to each well to achieve the desired E:T ratio. d. Include control wells: target cells alone, target cells with effector cells (no antibody), and target cells with antibody (no effector cells).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-96 hours.
-
Measurement: Assess target cell viability using a suitable method. For example, if using a colorimetric assay, add the reagent and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of target cell inhibition for each antibody concentration compared to the control wells.
Two-Step this compound Assay Protocol
Objective: To measure the inhibitory effect of soluble mediators released from antibody-activated effector cells on target cells.
Materials:
-
Same as the one-step assay, with the addition of a second 96-well plate.
Procedure:
Step 1: Effector Cell Activation
-
Effector Cell Preparation: Isolate and prepare effector cells as in the one-step protocol.
-
Activation Plate Setup: a. In a 96-well plate, add the test and control antibodies. b. Add the target antigen (this could be purified protein, or in the case of malaria, mature schizonts that will rupture to release merozoites). c. Add the effector cells.
-
Activation Incubation: Incubate the plate at 37°C for a shorter period, typically 2 to 18 hours, to allow for monocyte activation and release of soluble factors.
-
Supernatant Collection: Centrifuge the activation plate to pellet the cells. Carefully collect the supernatant from each well, avoiding cell contamination.
Step 2: Target Cell Inhibition
-
Target Cell Preparation: Prepare the target cells as in the one-step protocol and plate them in a new 96-well plate.
-
Supernatant Transfer: Add the collected supernatants from Step 1 to the corresponding wells containing the target cells.
-
Incubation: Incubate this second plate at 37°C for 48-72 hours.
-
Measurement and Analysis: Assess target cell viability and calculate the percentage of inhibition as described for the one-step assay.
Conclusion: Choosing the Right Tool for the Job
The decision to use a one-step or two-step this compound assay depends on the research question at hand. For high-throughput screening of antibody libraries to identify candidates with potent this compound activity, the simpler and more rapid one-step assay is often the preferred method. It provides a holistic view of the antibody's ability to mediate cellular cytotoxicity.
Conversely, when the goal is to dissect the underlying mechanisms of action and to specifically investigate the role of cytokines, chemokines, and other soluble factors in target cell inhibition, the two-step assay is indispensable. While more technically demanding, it offers invaluable insights into the indirect, humorally-mediated aspects of the this compound response.
By understanding the distinct advantages and protocols of each method, researchers can make an informed decision to effectively advance their antibody-drug conjugate development and immunology research.
Unraveling Malaria Immunity: A Comparative Guide to Antibody-Dependent Cellular Inhibition (ADCI) and a Critical Evaluation of its Correlation with Clinical Protection
For researchers, scientists, and drug development professionals at the forefront of the fight against malaria, understanding the mechanisms of clinical immunity is paramount. The Antibody-Dependent Cellular Inhibition (ADCI) assay has emerged as a key in vitro tool to assess functional antibodies that contribute to protection against Plasmodium falciparum. This guide provides an objective comparison of this compound with other functional assays, supported by experimental data, to aid in the evaluation of malaria vaccine candidates and novel therapeutic strategies.
At a Glance: Comparing Functional Assays for Malaria Immunity
The development of an effective malaria vaccine has been hindered by the lack of a reliable in vitro correlate of clinical protection. Several assays have been developed to measure the functional activity of anti-malarial antibodies. This section provides a comparative overview of the this compound assay and two other prominent methods: Opsonizing Phagocytosis Assay and Antibody-Dependent Respiratory Burst (ADRB) Assay.
| Feature | Antibody-Dependent Cellular Inhibition (this compound) | Opsonizing Phagocytosis Assay | Antibody-Dependent Respiratory Burst (ADRB) Assay |
| Primary Effector Cell | Monocytes | Monocytes and/or Neutrophils | Neutrophils |
| Mechanism of Action | Inhibition of intra-erythrocytic parasite growth via soluble factors (e.g., TNF-α) released by activated monocytes.[1] | Phagocytic clearance of opsonized merozoites or infected erythrocytes.[2] | Release of reactive oxygen species (ROS) by activated neutrophils, leading to parasite killing.[3][4][5] |
| Parasite Stage Targeted | Asexual blood stages (primarily schizonts and merozoites) | Merozoites, ring-stage infected erythrocytes.[2][6] | Merozoites |
| Typical Readout | Percentage of parasite growth inhibition (microscopy or flow cytometry). | Percentage of phagocytosing cells or phagocytic index (flow cytometry).[7][8] | Chemiluminescence (light emission) from ROS production.[5][9] |
| Correlation with Clinical Immunity | High this compound activity is significantly associated with a reduced risk of febrile malaria in longitudinal cohort studies.[1][10] | Strongly correlated with protection against clinical malaria.[2][6][11] | Correlated with protection against clinical malaria in some endemic populations.[5] |
Delving Deeper: Experimental Protocols
A clear understanding of the methodologies behind these assays is crucial for their proper implementation and the interpretation of results.
Antibody-Dependent Cellular Inhibition (this compound) Assay Protocol
This protocol is a generalized representation based on common laboratory practices.
-
Preparation of Effector Cells (Monocytes):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy, malaria-naive donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by plastic adherence or by using CD14+ magnetic beads.
-
Wash and resuspend purified monocytes in complete RPMI-1640 medium.
-
-
Preparation of Target Parasites (P. falciparum):
-
Culture P. falciparum (e.g., NF54 strain) in vitro in O+ human erythrocytes.
-
Synchronize parasite cultures to the ring stage using methods like sorbitol lysis.
-
Allow parasites to mature to the late trophozoite/early schizont stage.
-
-
This compound Assay Setup:
-
Plate the purified monocytes in a 96-well flat-bottom plate and allow them to adhere.
-
Add synchronized, late-stage parasitized red blood cells to the wells.
-
Add test serum/plasma (containing antibodies) or purified IgG from the study population and control samples (e.g., non-immune serum, hyper-immune serum pool).
-
Incubate the plate for 40-48 hours in a gassed (5% CO2, 5% O2, 90% N2) and humidified incubator at 37°C.
-
-
Readout and Data Analysis:
-
After incubation, harvest the cells and prepare thin blood smears from each well.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy, counting the number of newly formed rings.
-
Alternatively, parasitemia can be quantified using flow cytometry by staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
Calculate the specific growth inhibition index (SGI) using the formula: SGI (%) = 100 × [1 – (parasitemia with monocytes and test antibodies / parasitemia with monocytes and non-immune antibodies)].
-
Opsonizing Phagocytosis Assay Protocol
-
Preparation of Effector Cells (THP-1 monocytes or primary monocytes/neutrophils):
-
Culture the human monocytic cell line THP-1 or isolate primary monocytes or neutrophils from healthy donors.
-
-
Preparation of Target Merozoites:
-
Culture and synchronize P. falciparum to the schizont stage.
-
Isolate mature schizonts using magnetic-activated cell sorting (MACS).
-
Release merozoites by filtering the schizont preparation through a 1.2 µm filter.
-
Label the purified merozoites with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Phagocytosis Assay Setup:
-
Opsonize the fluorescently labeled merozoites by incubating them with test serum/plasma or purified IgG.
-
Add the opsonized merozoites to the effector cells (THP-1, monocytes, or neutrophils).
-
Incubate for a short period (e.g., 15-40 minutes) to allow for phagocytosis.
-
-
Readout and Data Analysis:
-
Stop the phagocytosis by adding cold PBS or fixing the cells.
-
Analyze the samples by flow cytometry to determine the percentage of fluorescent effector cells (cells that have phagocytosed merozoites) and the mean fluorescence intensity (phagocytic index).
-
Antibody-Dependent Respiratory Burst (ADRB) Assay Protocol
-
Preparation of Effector Cells (Neutrophils):
-
Isolate neutrophils from the blood of healthy, malaria-naive donors using a density gradient centrifugation method.
-
-
Preparation of Target Merozoites:
-
Prepare purified merozoites as described for the opsonizing phagocytosis assay.
-
-
ADRB Assay Setup:
-
In a white 96-well plate, add the purified merozoites.
-
Add test serum/plasma or purified IgG and incubate to allow opsonization.
-
Add the isolated neutrophils to the wells.
-
Add a chemiluminescent substrate (e.g., luminol (B1675438) or isoluminol) that emits light upon oxidation by ROS.
-
-
Readout and Data Analysis:
-
Immediately measure the light emission (chemiluminescence) using a luminometer over a period of time.
-
The intensity of the light produced is proportional to the amount of ROS released by the activated neutrophils.
-
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
References
- 1. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opsonic phagocytosis of Plasmodium falciparum merozoites: mechanism in human immunity and a correlate of protection against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of the antibody-dependent respiratory burst assay with human neutrophils and Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Phagocytosis of Plasmodium falciparum ring-stage parasites predicts protection against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | High opsonic phagocytosis activity and growth inhibition of merozoites are associated with RON4 antibody levels and protect against febrile malaria in Ghanaian children [frontiersin.org]
- 8. High Yield Purification of Plasmodium falciparum Merozoites For Use in Opsonizing Antibody Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Dependent Cellular Inhibition Is Associated With Reduced Risk Against Febrile Malaria in a Longitudinal Cohort Study Involving Ghanaian Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutrophils dominate in opsonic phagocytosis of P. falciparum blood-stage merozoites and protect against febrile malaria [ugspace.ug.edu.gh]
The Rise of ADCC as a Key Endpoint in Vaccine Efficacy Trials: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of relevant endpoints is a critical cornerstone of successful vaccine clinical trials. While neutralizing antibody titers have long been the gold standard, there is a growing body of evidence supporting the use of Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) as a crucial, and at times more broadly protective, measure of vaccine efficacy.
This guide provides a comprehensive comparison of ADCC with other vaccine trial endpoints, supported by experimental data and detailed protocols. It aims to equip researchers with the necessary information to effectively evaluate and implement ADCC assays in their vaccine development programs.
ADCC vs. Traditional Endpoints: A Comparative Analysis
The primary goal of vaccination is to induce a protective immune response. Traditionally, this has been measured by the ability of vaccine-induced antibodies to directly neutralize a pathogen. However, this is not the only mechanism of antibody-mediated protection. Non-neutralizing antibodies can also play a significant role by harnessing the power of the innate immune system through mechanisms like ADCC.
ADCC is a process where antibodies bind to antigens on the surface of infected cells, marking them for destruction by effector immune cells, such as Natural Killer (NK) cells.[1] This mechanism is particularly important for pathogens where neutralizing antibodies are difficult to elicit or when the virus has mutated to escape neutralization.
Here, we compare ADCC with other common endpoints in vaccine trials:
| Endpoint | Description | Advantages | Disadvantages |
| Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) | Measures the ability of vaccine-induced antibodies to direct immune cells (e.g., NK cells) to kill target cells expressing viral antigens.[2] | - Captures a distinct and important mechanism of antiviral immunity. - May correlate with protection even in the absence of high neutralizing antibody titers.[3] - Can be more broadly cross-reactive against different viral strains than neutralizing antibodies.[3] | - Assays are complex and can have higher variability. - Requires specialized reagents and cell lines.[4] - The clinical correlate of protection is still being established for many diseases. |
| Neutralizing Antibody Titer | Measures the ability of antibodies to block viral entry into host cells in vitro.[5] | - Well-established correlate of protection for many vaccines.[5] - Assays are relatively standardized. | - May not be the primary mechanism of protection for all viruses. - Can be strain-specific and may not predict protection against drifted variants.[3] |
| Clinical Efficacy (Incidence of Disease) | Measures the reduction in the incidence of clinically significant disease in vaccinated individuals compared to a control group.[6] | - The most direct measure of a vaccine's protective benefit. | - Requires large and expensive Phase III trials. - Can be influenced by factors other than the vaccine's direct effect. |
| Immunogenicity (Antigen-specific Antibody/T-cell responses) | Measures the magnitude and type of immune response generated by the vaccine (e.g., IgG titers, T-cell proliferation). | - Provides evidence that the vaccine is inducing an immune response. | - Does not directly measure functional antibody activity or clinical protection. |
Experimental Data Supporting ADCC as a Valid Endpoint
Several studies have highlighted the importance of ADCC in vaccine-mediated protection. For instance, in influenza vaccine trials, it has been shown that vaccination can significantly increase ADCC antibody titers against both vaccine and circulating strains.[3] Notably, these ADCC responses did not always correlate with traditional antibody binding assays, suggesting that ADCC provides a unique and valuable measure of immunogenicity.[3]
In the context of HIV vaccine research, ADCC activity has been identified as a potential correlate of protection in some trials.[7] Studies have demonstrated that vaccine-induced antibodies can mediate ADCC against HIV-infected cells, and efforts are ongoing to optimize vaccine regimens to enhance this response.[7]
Methodologies for ADCC Validation
The validation of an ADCC assay is crucial to ensure its accuracy, precision, and robustness for use in a clinical trial. While various methods exist, two common approaches are cytotoxicity assays and reporter gene assays.
Key Experimental Protocols
1. Cytotoxicity-Based ADCC Assay using Primary NK Cells
This method directly measures the killing of target cells by effector cells mediated by the antibody of interest.
-
Target Cell Preparation:
-
Target cells (e.g., a cell line expressing the viral antigen of interest) are labeled with a fluorescent dye (e.g., CFSE) for identification.
-
Cells are washed and resuspended in assay medium at a specific concentration.
-
-
Effector Cell Preparation:
-
Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood.
-
NK cells are then purified from the PBMC population.
-
Effector cells are resuspended in assay medium.
-
-
Assay Procedure:
-
Serial dilutions of heat-inactivated serum or purified antibodies from vaccinated subjects are added to a 96-well plate.
-
Labeled target cells are added to each well.
-
Effector cells are added at a predetermined Effector-to-Target (E:T) ratio (e.g., 25:1).
-
The plate is incubated for a set period (e.g., 4 hours) at 37°C.
-
-
Data Acquisition and Analysis:
2. Reporter Gene-Based ADCC Assay
This assay provides a surrogate measure of ADCC by quantifying the activation of effector cells.
-
Principle: An engineered Jurkat T-cell line is used as the effector cell. This cell line expresses the FcγRIIIa receptor (CD16) and contains a reporter gene (e.g., luciferase) under the control of a transcription factor (e.g., NFAT) that is activated upon Fc receptor engagement.[4]
-
Assay Procedure:
-
Target cells expressing the antigen of interest are plated.
-
Serial dilutions of the test antibody are added.
-
The engineered Jurkat reporter cells are added.
-
The plate is incubated for a specified time (e.g., 6 hours).
-
-
Data Analysis:
-
A substrate for the reporter enzyme (e.g., luciferin) is added.
-
The resulting luminescence, which is proportional to the level of effector cell activation, is measured using a luminometer.[4]
-
Visualizing the ADCC Signaling Pathway and Experimental Workflow
To further clarify these complex processes, the following diagrams illustrate the ADCC signaling cascade and a typical experimental workflow for its validation.
Caption: The ADCC signaling cascade initiated by antibody binding.
Caption: A typical workflow for ADCC assay validation.
References
- 1. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Functional antibody-dependent cell mediated cytotoxicity (ADCC) responses to vaccine and circulating influenza strains following vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for the Feasibility of Neutralizing Antibodies as a Surrogate Endpoint for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article: A Comparison of Vaccine Efficacy Elements in Advanced Stage Clinical Trial Protocols • CEPI Technical Resources [cepi-tr.tghn.org]
- 7. Frontiers | Vaccine-Induced Antibodies Mediate Higher Antibody-Dependent Cellular Cytotoxicity After Interleukin-15 Pretreatment of Natural Killer Effector Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) vs. Opsonizing Phagocytosis Assays
For researchers, scientists, and drug development professionals, understanding the nuances of antibody effector functions is critical for the development of novel therapeutics. Two key mechanisms, Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP) or opsonizing phagocytosis, are pivotal in the efficacy of many antibody-based drugs. This guide provides an objective comparison of the assays used to measure these two distinct but related immunological processes, supported by experimental data and detailed protocols.
At their core, both ADCC and opsonizing phagocytosis are initiated by the binding of an antibody to a target cell. However, the subsequent recruitment of different effector cells and the ultimate fate of the target cell distinguish these two mechanisms. ADCC results in the direct lysis of the target cell by cytotoxic effector cells, whereas opsonizing phagocytosis leads to the engulfment and destruction of the target cell by phagocytes. The choice of assay to evaluate these functions is therefore critical and depends on the specific questions being addressed in a research or drug development program.
Distinguishing the Mechanisms: A Tale of Two Effector Pathways
Antibody-dependent cellular cytotoxicity is a process where an effector cell of the immune system actively lyses a target cell that has been bound by specific antibodies.[1] This mechanism is primarily mediated by Natural Killer (NK) cells, which recognize the Fc region of the antibody through their FcγRIIIa (CD16) receptors.[1][2] Upon engagement, the NK cell releases cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target cell.[1]
Opsonizing phagocytosis, on the other hand, involves the coating of a target particle or cell with opsonins, such as antibodies, which marks it for ingestion by phagocytes.[3] Macrophages are the primary effector cells in this process, recognizing the antibody-coated target via their Fcγ receptors. This interaction triggers a signaling cascade that leads to the engulfment of the target into a phagosome, which then matures into a phagolysosome for degradation of the target.[4]
At a Glance: Key Differences Between ADCC and Opsonizing Phagocytosis Assays
| Feature | ADCC Assay | Opsonizing Phagocytosis Assay |
| Primary Effector Cell | Natural Killer (NK) Cells | Macrophages, Monocytes, Neutrophils |
| Mechanism of Target Cell Elimination | Lysis (Apoptosis) | Phagocytosis (Engulfment and Degradation) |
| Primary Endpoint Measurement | Release of cellular components (e.g., LDH, Cr51), Caspase activation, Loss of membrane integrity | Uptake of labeled target cells/particles, Phagocytic index/score |
| Typical Incubation Time | 4-6 hours | 1-4 hours |
| Key Reagents | Target cells, Effector cells (NK cells), Therapeutic antibody | Target cells/particles, Effector cells (Macrophages), Therapeutic antibody |
| Common Readouts | Luminescence, Fluorescence, Radioactivity, Flow cytometry | Flow cytometry, Microscopy, Plate-based fluorescence/luminescence |
Quantitative Performance Metrics
The potency of an antibody in mediating ADCC or opsonizing phagocytosis is often quantified by its half-maximal effective concentration (EC50). This value represents the concentration of antibody required to achieve 50% of the maximum response (lysis or phagocytosis). A lower EC50 value indicates a more potent antibody. The maximum percentage of lysis or phagocytosis is another critical parameter, indicating the efficacy of the antibody at saturating concentrations.
| Quantitative Metric | ADCC Assay | Opsonizing Phagocytosis Assay |
| EC50 (ng/mL or pM) | Concentration of antibody yielding 50% maximal target cell lysis. | Concentration of antibody yielding 50% maximal phagocytosis. |
| Maximal Lysis (%) | The highest percentage of target cell death observed. | Not applicable. |
| Maximal Phagocytosis (%) | The highest percentage of effector cells that have phagocytosed target cells. | Not applicable. |
| Phagocytic Score | Not applicable. | A composite score often calculated as the percentage of phagocytosing cells multiplied by the mean fluorescence intensity of internalized targets. |
Note: Specific EC50 and maximal response values are highly dependent on the antibody, target antigen expression, effector cell source, and assay format.
Signaling Pathways Visualized
The signaling cascades initiated by Fc receptor engagement differ between ADCC and opsonizing phagocytosis, leading to their distinct cellular outcomes.
Caption: ADCC signaling cascade in NK cells.
Caption: Opsonizing phagocytosis signaling in macrophages.
Experimental Protocols: A Side-by-Side Comparison
While specific protocols can vary between laboratories, the fundamental steps for each assay are outlined below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol
A common method for assessing ADCC is the Calcein AM release assay.[5]
1. Target Cell Preparation:
-
Target cells are labeled with a fluorescent dye, such as Calcein AM, which is retained within live cells.
2. Antibody Opsonization:
-
Labeled target cells are incubated with serial dilutions of the therapeutic antibody.
3. Co-culture with Effector Cells:
-
Effector cells (typically NK cells) are added to the antibody-opsonized target cells at a specific effector-to-target (E:T) ratio.
4. Incubation:
-
The co-culture is incubated for a period of 4-6 hours to allow for cell lysis.
5. Detection of Cell Lysis:
-
The amount of Calcein AM released into the supernatant from lysed cells is measured using a fluorescence plate reader.
-
Alternatively, flow cytometry can be used to quantify the percentage of live, Calcein AM-positive target cells remaining.
Opsonizing Phagocytosis Assay Protocol
A widely used method for measuring opsonizing phagocytosis utilizes flow cytometry.
1. Target Cell/Particle Preparation:
-
Target cells or beads are labeled with a fluorescent dye (e.g., pHrodo, which fluoresces in the acidic environment of the phagosome).
2. Opsonization:
-
Labeled targets are incubated with serial dilutions of the therapeutic antibody.
3. Co-culture with Effector Cells:
-
Effector cells (typically macrophages) are added to the opsonized targets.
4. Incubation:
-
The co-culture is incubated for 1-4 hours to allow for phagocytosis.
5. Staining and Analysis:
-
To distinguish between internalized and surface-bound targets, a quenching antibody or a second fluorescently labeled antibody that binds to the opsonizing antibody can be added.
-
The percentage of fluorescent effector cells (indicating phagocytosis) is determined by flow cytometry.
Visualizing the Experimental Workflows
The following diagrams illustrate the typical workflows for ADCC and opsonizing phagocytosis assays.
Caption: A typical workflow for an ADCC assay.
Caption: A typical workflow for an opsonizing phagocytosis assay.
Conclusion
References
- 1. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 2. NK-mediated antibody-dependent cell-mediated cytotoxicity in solid tumors: biological evidence and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Standardization of the Antibody-Dependent Cellular Inhibition (ADCI) Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Antibody-Dependent Cellular Inhibition (ADCI) assay has emerged as a critical tool in the evaluation of functional antibody responses, particularly in the context of infectious diseases like malaria. This guide provides a comprehensive comparison of the this compound assay with alternative methods, focusing on reproducibility, standardization, and the underlying experimental protocols.
At a Glance: Comparing Functional Antibody Assays
The selection of an appropriate functional antibody assay is paramount for robust and reproducible research. The following table summarizes key performance metrics for the this compound assay and two common alternatives: the Opsonic Phagocytosis Assay (OPA) and the Antibody-Dependent Respiratory Burst (ADRB) Assay. While direct side-by-side comparisons of reproducibility are not extensively published, the data presented below is synthesized from individual validation studies and reflects the expected performance of each assay.
| Feature | Antibody-Dependent Cellular Inhibition (this compound) Assay | Opsonic Phagocytosis Assay (OPA) | Antibody-Dependent Respiratory Burst (ADRB) Assay |
| Principle | Measures antibody-mediated monocyte activation leading to the release of soluble factors that inhibit parasite growth. | Quantifies the ability of antibodies to opsonize pathogens for phagocytosis by effector cells (e.g., monocytes/macrophages, neutrophils). | Measures the production of reactive oxygen species (ROS) by effector cells (e.g., neutrophils) upon engagement of antibody-opsonized targets. |
| Primary Effector Cell | Monocytes | Monocytes, Macrophages, Neutrophils | Neutrophils |
| Primary Readout | Parasite growth inhibition (e.g., microscopy, flow cytometry) | Uptake of fluorescently labeled targets (e.g., flow cytometry, microscopy) | Chemiluminescence or fluorescence |
| Intra-Assay CV (%) | < 10% (Generally acceptable)[1][2] | Reported as highly reproducible, with strong inter-assay correlation (r² = 0.99 in one study), suggesting low intra-assay variability.[3] | < 10% (Generally acceptable)[1][2] |
| Inter-Assay CV (%) | < 15% (Generally acceptable)[1][2] | Reported as highly reproducible.[3] | < 15% (Generally acceptable); one study reported that assay repeat accounted for <5% of variance.[4] |
| Throughput | Moderate | High | High |
| Biological Relevance | Correlates with clinical protection in malaria.[5] Measures a complex interplay between humoral and cellular immunity. | Important mechanism for clearing pathogens. | Key component of the innate immune response to opsonized pathogens. |
Note: Coefficient of Variation (CV) is a measure of the relative variability of data. Lower CV values indicate higher precision and reproducibility. The provided CV values are general targets for well-optimized immunoassays and may vary depending on the specific laboratory, protocol, and reagents.
Understanding the this compound Signaling Pathway
The this compound mechanism is initiated by the binding of cytophilic antibodies, primarily IgG1 and IgG3, to antigens on the surface of pathogens, such as Plasmodium falciparum merozoites. This antibody coating allows for the cross-linking of Fc-gamma receptors (FcγRIIa and FcγRIIIa) on the surface of monocytes. This cross-linking triggers a signaling cascade within the monocyte, leading to the release of soluble factors, including Tumor Necrosis Factor-alpha (TNF-α), which inhibit parasite replication.
Caption: this compound signaling pathway from antibody binding to parasite growth inhibition.
Standardized Experimental Protocol for the this compound Assay
Standardization of the this compound assay protocol is crucial for ensuring reproducibility and allowing for meaningful comparisons of data across different studies and laboratories. The following is a generalized, detailed methodology for performing the this compound assay.
1. Preparation of Effector Cells (Monocytes)
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, non-malaria-exposed donors.
-
Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Monocytes are purified from the PBMC population using either plastic adherence or magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
-
Cell Counting and Viability: Monocytes are counted using a hemocytometer or an automated cell counter, and viability is assessed using trypan blue exclusion. Viability should be >95%.
-
Plating: Monocytes are seeded in 96-well flat-bottom culture plates at a concentration of 2.5 x 10^5 cells/well and allowed to adhere for 2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with RPMI 1640 medium.
2. Preparation of Target Cells (P. falciparum-infected Red Blood Cells)
-
Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 strain) are cultured in vitro in O+ human red blood cells (RBCs) in RPMI 1640 medium supplemented with human serum or Albumax.
-
Synchronization: Parasite cultures are synchronized to the ring stage using methods such as sorbitol or alanine (B10760859) treatment.
-
Trophozoite/Schizont Stage: Synchronized ring-stage parasites are cultured for approximately 24-30 hours to reach the late trophozoite/early schizont stage.
-
Parasitemia Adjustment: The parasitemia of the infected RBCs (iRBCs) is determined by Giemsa-stained thin blood smears and adjusted to the desired concentration (typically 0.5-1%) with uninfected RBCs.
3. Antibody Preparation
-
Sample Source: Test plasma or serum from immunized individuals or malaria-exposed subjects, along with positive and negative control sera, are used.
-
Heat Inactivation: All serum/plasma samples are heat-inactivated at 56°C for 30 minutes to inactivate complement.
-
Dilution: Samples are serially diluted to the desired concentrations in RPMI 1640 medium.
4. This compound Assay Procedure
-
Co-culture: The prepared iRBCs and antibody dilutions are added to the wells containing the adhered monocytes.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite Growth Assessment: After incubation, parasite growth is assessed. Common methods include:
-
Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and the number of newly formed ring-stage parasites per 1000 RBCs is counted.
-
Flow Cytometry: Cells are stained with a DNA-intercalating dye (e.g., SYBR Green, Hoechst) to quantify the parasitemia.
-
5. Data Analysis
-
The percentage of parasite growth inhibition is calculated using the following formula:
-
% Inhibition = 100 - [ (Parasitemia with test antibody / Parasitemia with negative control) x 100 ]
-
Caption: A streamlined workflow of the Antibody-Dependent Cellular Inhibition assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 2bscientific.com [2bscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of antibody-dependent respiratory burst activity from mouse neutrophils on Plasmodium yoelii malaria challenge outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
A Comparative Guide to Cross-Laboratory Validation of Antibody-Drug Conjugate Internalization Protocols
For Researchers, Scientists, and Drug Development Professionals
The effective internalization of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic efficacy. The process ensures the targeted delivery of cytotoxic payloads to cancer cells, maximizing potency while minimizing off-target toxicity. Consequently, the robust and reproducible measurement of ADC internalization is paramount in the early stages of drug development. This guide provides an objective comparison of commonly employed protocols for assessing ADC internalization, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate assay for their specific needs.
Comparing ADC Internalization Assay Methodologies
The selection of an appropriate internalization assay depends on various factors, including the specific antibody-antigen pair, the desired throughput, and the nature of the data required (e.g., endpoint versus kinetic). Below is a summary of the most prevalent methods used to quantify ADC internalization.
| Assay Method | Principle | Advantages | Disadvantages | Throughput | Data Type |
| pH-Sensitive Dye-Based Assays | Utilizes dyes that fluoresce in the acidic environment of endosomes and lysosomes upon internalization.[1][2][3][4][5] | Simple, no-wash protocol; suitable for high-throughput screening (HTS); provides kinetic data with live-cell imaging.[1][6][7] | Signal can be influenced by lysosomal pH changes unrelated to internalization; potential for dye-related artifacts. | High | Endpoint or Kinetic |
| Toxin-Conjugated Secondary Reagent Assays | An antibody of interest is co-incubated with a secondary antibody or protein (e.g., Protein G) conjugated to a toxin. Internalization of the primary antibody facilitates toxin entry, leading to cell death, which is then quantified.[8][9] | Directly measures a biologically relevant outcome (cytotoxicity); high sensitivity. | Indirect measurement of internalization; requires longer incubation times; potential for off-target toxicity of the toxin. | Medium | Endpoint |
| Fluorescence Quenching Assays | A fluorescently labeled primary antibody is applied to cells. A quenching antibody is then added to extinguish the fluorescence of surface-bound antibodies, leaving only the signal from internalized antibodies.[10][11] | Provides a direct and quantitative measure of internalization; good for mechanistic studies.[10] | Requires multiple incubation and wash steps; quenching efficiency can be variable. | Low to Medium | Endpoint |
| Live-Cell Imaging | Real-time visualization and quantification of fluorescently labeled antibodies as they are internalized by cells, often using automated microscopy systems.[6][7][8] | Provides rich kinetic and spatial information; allows for single-cell analysis.[6] | Lower throughput; requires specialized equipment; data analysis can be complex. | Low to Medium | Kinetic |
| Acid Dissociation/Stripping Assays | Surface-bound antibodies are removed using a low pH buffer or proteases. The remaining cell-associated signal, from radiolabeled or fluorescently labeled antibodies, is quantified as the internalized fraction.[9] | A classic and direct method for quantifying internalization. | The stripping process can be harsh on cells and may not be 100% efficient.[9] | Low | Endpoint |
| Payload-Conjugated Labeling Reagents | A secondary reagent conjugated with a cytotoxic payload is used to label the primary antibody. The resulting complex mimics an ADC, and the readout is cell viability, directly linking internalization to cytotoxic effect.[3] | Closely mimics the mechanism of action of an ADC; provides a functional readout.[3] | Indirectly measures internalization; payload selection can influence results. | High | Endpoint |
Experimental Protocols
pH-Sensitive Dye-Based Internalization Assay
This protocol is adapted from methodologies employing pH-sensitive dyes like pHrodo™.
Materials:
-
pH-sensitive dye-labeled antibody or a labeling kit (e.g., pHrodo™ iFL Red Antibody Labeling Kit).
-
Target cells expressing the antigen of interest.
-
Complete cell culture medium.
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities or a high-content imaging system.
Methodology:
-
Label the antibody of interest with the pH-sensitive dye according to the manufacturer's instructions.
-
Seed target cells into a 96-well plate and culture overnight to allow for adherence.
-
Prepare serial dilutions of the labeled antibody in complete culture medium.
-
Remove the culture medium from the cells and add the diluted labeled antibody.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Measure the fluorescence intensity at various time points (e.g., 0, 2, 4, 8, and 24 hours) using a plate reader. For kinetic analysis, a live-cell imaging system can be used to acquire images at regular intervals.[1][6]
-
An increase in fluorescence intensity over time indicates antibody internalization.
Toxin-Conjugated Secondary Reagent Assay (e.g., Hum-ZAP)
Materials:
-
Primary antibody of interest.
-
Toxin-conjugated secondary reagent that binds the primary antibody (e.g., Hum-ZAP for human antibodies).
-
Target cells.
-
Complete cell culture medium.
-
96-well clear microplate.
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®).
-
Plate reader for absorbance or luminescence.
Methodology:
-
Plate target cells in a 96-well plate and allow them to attach overnight.
-
Prepare a solution containing the primary antibody and the toxin-conjugated secondary reagent in complete culture medium. A typical molar ratio is 1:2 (primary antibody to toxin-conjugate).
-
Add the antibody-toxin mixture to the cells. Include controls with the primary antibody alone, the toxin-conjugate alone, and untreated cells.
-
Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
A decrease in cell viability in the presence of both the primary antibody and the toxin-conjugate indicates internalization.
Visualizing ADC Internalization and Assay Workflows
To better understand the processes involved, the following diagrams illustrate the ADC internalization pathway and the workflows of key assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 4. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Internalization | Sartorius [sartorius.com]
- 7. probiocdmo.com [probiocdmo.com]
- 8. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 9. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Antibody-Dependent Cell-mediated Inhibition (ADCI) Activity Across Diverse Patient Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antibody-Dependent Cell-mediated Inhibition (ADCI) activity, a crucial mechanism for the efficacy of therapeutic antibodies, across different patient cohorts. By examining data from both hematological malignancies and solid tumors, this document aims to shed light on the potential variations in this compound response and the underlying factors that may influence therapeutic outcomes.
Understanding this compound: The Mechanism of Action
Antibody-Dependent Cell-mediated Inhibition (this compound) is an immune effector mechanism where antibodies coat target cells, such as cancer cells, and engage with effector cells, primarily monocytes and macrophages, to inhibit the target cell's growth or viability. Unlike Antibody-Dependent Cellular Cytotoxicity (ADCC), which leads to direct cell lysis, this compound involves the release of soluble factors that suppress the target cell's proliferation.
The key players in this compound are:
-
Target Cells: Cancer cells expressing specific surface antigens.
-
Antibodies: Therapeutic monoclonal antibodies (mAbs) that bind to the target cell antigens.
-
Effector Cells: Primarily monocytes, which recognize the antibody-coated target cells via their Fc gamma receptors (FcγRs).
The binding of the antibody's Fc region to the FcγRs on monocytes triggers a signaling cascade, leading to the release of inhibitory molecules, including Tumor Necrosis Factor-alpha (TNF-α). These molecules then act on the target cells, resulting in growth inhibition.
Comparative Analysis of this compound Activity
While direct quantitative comparisons of this compound activity between large cohorts of patients with hematological malignancies versus solid tumors are limited in publicly available literature, we can infer potential differences by examining the functional status of monocytes and the expression of Fcγ receptors in these patient populations.
Data Summary: Monocyte Function and Fcγ Receptor Expression
| Cancer Type | Patient Cohort | Key Findings on Monocyte Function and FcγR Expression | Potential Impact on this compound |
| Hematological Malignancies | Chronic Lymphocytic Leukemia (CLL) | - Decreased phagocytic function of monocytes.[1]- Significantly lower expression of the activating FcγRI (CD64) on monocytes, which correlates with disease progression.[1]- Aberrant expression of FcγRI (CD64) and FcγRIII (CD16) on monocytes.[2]- Increased absolute numbers of monocytes, with a higher proportion of non-classical CD14+CD16++ monocytes.[3]- Upregulation of activating FcγRs on monocytes following stimulation with a NOD2 agonist, leading to increased antibody-mediated phagocytosis.[4] | Potentially reduced this compound activity due to decreased FcγR expression and impaired phagocytosis. However, the increased number of monocytes could partially compensate. Therapeutic interventions that upregulate FcγR expression may enhance this compound. |
| Solid Tumors | Breast Cancer | - Monocytes from untreated patients released significantly less hydrogen peroxide than controls, suggesting impaired function.[5]- Transcriptomic profiling revealed significant changes in monocytes, with macrophages derived from these monocytes supporting tumor cell proliferation.[6] | Potentially compromised this compound activity due to inherent monocyte dysfunction. |
| Lung Cancer | - Monocytes from patients spontaneously secrete high levels of TNF-α.[7]- No significant difference in the ability of alveolar macrophages from patients and healthy donors to produce TNF-α after stimulation.[8] | The impact on this compound is complex. While spontaneous TNF-α production might suggest a pre-activated state, the response to further stimulation during this compound is crucial and may not be enhanced. | |
| Colorectal Cancer | - Monocytes from patients showed similar spontaneous TNF-α secretion to healthy donors, with a normal response to LPS stimulation.[7] | This compound activity may be comparable to healthy individuals, but further investigation into FcγR expression and function is needed. |
The Impact of Cancer Therapies on this compound
Cancer treatments can significantly modulate the immune system, including the function of monocytes, which can in turn affect this compound activity.
-
Chemotherapy: The effects of chemotherapy on monocyte function are complex and can be drug-dependent.
-
Some chemotherapeutic agents like cisplatin (B142131) have been shown to enhance the immune-stimulatory ability of human monocytes and increase T-cell activation.[9]
-
Conversely, other studies have reported that chemotherapy can cause a reversible impairment of monocyte function, including a decreased release of hydrogen peroxide.[5]
-
Chemotherapy can also alter monocyte differentiation, potentially favoring the generation of tumor-promoting M2 macrophages, which could negatively impact this compound.[10] In some cases, chemotherapy has been observed to increase the frequency of circulating monocytes.[11]
-
-
Immunotherapy: Immune checkpoint inhibitors that block PD-1/PD-L1 pathways can have a profound impact on monocyte populations.
-
Resistance to immunotherapy has been associated with an increased infiltration of immunosuppressive monocytes.[12]
-
Successful immunotherapy, on the other hand, is correlated with the differentiation of monocytes into monocyte-derived dendritic cells (moDCs) which can enhance anti-tumor immunity.[13]
-
Experimental Protocols for this compound Assessment
Standardized and validated this compound assays are crucial for accurately assessing and comparing activity across different patient cohorts in clinical trials.[14][15][16][17][18]
Key this compound Assay Methodologies
1. One-Step this compound Assay: This is the classical method where effector cells (monocytes), target cells, and antibodies are co-incubated for a prolonged period (e.g., 96 hours). The inhibition of target cell growth is then measured.
2. Two-Step this compound Assay: This modified protocol separates the monocyte activation step from the target cell inhibition step.
-
Step 1: Monocytes are incubated with antibodies and target cells (or target cell antigens) for a shorter period (e.g., 12-24 hours).
-
Step 2: The supernatant, containing the soluble inhibitory factors released by the activated monocytes, is collected and transferred to a culture of fresh target cells. The growth inhibition of these target cells is then assessed.
Assessment of Target Cell Growth Inhibition:
-
Microscopy: Direct counting of viable target cells.
-
Metabolic Assays: Using reagents like MTT or AlamarBlue to measure cell viability.
-
Flow Cytometry: To quantify viable and apoptotic/necrotic target cells.
-
Measurement of Soluble Factors: ELISA or other immunoassays can be used to quantify the levels of inhibitory molecules like TNF-α in the culture supernatant.[19]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway in monocytes.
The cross-linking of Fcγ receptors on the surface of monocytes by antibody-coated target cells initiates an intracellular signaling cascade. This leads to the production and release of soluble factors, such as TNF-α, which in turn inhibit the proliferation of the target cancer cells.[20]
Experimental Workflow for a Two-Step this compound Assay
Caption: Two-step this compound experimental workflow.
This workflow outlines the key stages of a two-step this compound assay, from the isolation of primary cells to the final assessment of target cell growth inhibition. This method allows for the specific analysis of the soluble factors responsible for the inhibitory effect.
Conclusion and Future Directions
The efficacy of antibody-based therapies that rely on this compound is likely influenced by the patient's underlying disease and prior treatments. Evidence suggests that monocyte function can be dysregulated in both hematological and solid tumors, potentially impacting this compound activity. Patients with CLL, for example, may exhibit reduced this compound due to lower FcγR expression on their monocytes, whereas the situation in solid tumors appears more heterogeneous.
For drug development professionals, these findings underscore the importance of:
-
Patient Stratification: Understanding the baseline monocyte function and FcγR expression in different patient populations could help in identifying those most likely to respond to this compound-mediating therapies.
-
Assay Standardization: The development and validation of robust and standardized this compound assays are critical for their use as pharmacodynamic or predictive biomarkers in clinical trials.
-
Combination Therapies: Investigating combination strategies that can enhance monocyte function or upregulate FcγR expression may be a promising approach to boost the efficacy of this compound-dependent antibodies.
Further research is needed to directly compare this compound activity across a wider range of cancer types and to elucidate the specific serum factors that may inhibit or enhance this crucial anti-tumor mechanism. Such studies will be instrumental in optimizing the clinical use of antibody-based cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aberrant expression of Fcγ-receptors and Toll like receptor CD180 on monocytes from patients with chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The monocytic population in chronic lymphocytic leukemia shows altered composition and deregulation of genes involved in phagocytosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
- 5. The effect of cancer and chemotherapy on monocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in blood monocyte functional profile in breast cancer | Fedorov | Siberian journal of oncology [siboncoj.ru]
- 7. Tumor necrosis factor-alfa production by monocytes from lung and colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of tumor necrosis factor-alpha by alveolar macrophages of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of chemotherapeutic drugs on human monocyte-derived dendritic cell differentiation and antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy alters monocyte differentiation to favor generation of cancer-supporting M2 macrophages in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Chemotherapy Agents on Circulating Leukocyte Populations: Potential Implications for the Success of CAR-T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Targeting immunosuppressive classical monocytes prevents immunotherapy" by B. Leticia Rodriguez, Limo Chen et al. [openworks.mdanderson.org]
- 13. Monocyte-derived APCs are central to the response of PD1 checkpoint blockade and provide a therapeutic target for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validated Assays and Assay Services - NCI [dctd.cancer.gov]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. Principles of Analytic Validation of Immunohistochemical Assays: Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reginfo.gov [reginfo.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Monocyte programming by cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
